Cercosporamide was first identified in a 1991 research article published in The Journal of Organic Chemistry, isolated from culture extracts of Cercosporidium henningsii [1] [2]. It is a polyketide-derived fungal metabolite, structurally classified as a dibenzofuran derivative, sharing a core structural theme with compounds like usnic acid and phomodione [2] [3].
This compound exhibits strong, broad-spectrum antifungal activity. Studies show it acts as a highly potent and selective inhibitor of fungal Protein Kinase C (Pkc1), a key regulator of the cell wall integrity pathway [5].
The table below summarizes its efficacy against major pepper anthracnose pathogens:
| Pathogen | EC₅₀ (µg/mL) | Experimental Context |
|---|---|---|
| Colletotrichum gloeosporioides | 3.8 | Pepper anthracnose pathogen [2] |
| Colletotrichum scovillei | 7.0 | Pepper anthracnose pathogen [2] |
This compound production can be optimized through fungal culture conditions. For the endophytic fungus Phoma sp. NG-25, production peaked at 77.5 µg/mL after 18 days of incubation in Beef Peptone Dextrose (BPD) broth media [2].
In cancer research, this compound is recognized as a potent and selective inhibitor of Mitogen-activated protein kinase (MAPK) Interacting Kinases (MNK1 and MNK2), which phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) [6] [7].
The table below summarizes its inhibitory activity against key human kinases:
| Target Kinase | Reported IC₅₀ / Effect | Biological Consequence |
|---|---|---|
| MNK2 | 11 nM | Blocks eIF4E phosphorylation, suppressing tumor growth and metastasis [7]. |
| MNK1 | 116 nM | Blocks eIF4E phosphorylation, suppressing tumor growth and metastasis [7]. |
| BMPR Type I Kinases | Direct inhibitor | Blocks BMP/SMAD signaling; potential for diseases involving overactive BMP signaling [8]. |
| JAK3 | Inhibitor (IC₅₀ not specified) | Cited as an inhibitor, though less characterized than MNK inhibition [9]. |
This multi-kinase inhibition profile underpins its promising anticancer effects, demonstrated in models of leukemia, hepatocellular carcinoma, renal cell carcinoma, and glioblastoma [2] [6] [7].
For researchers aiming to work with this compound, here are key methodologies from the literature.
This protocol is adapted from studies using Phoma sp. NG-25 [2].
This method is used to analyze and purify this compound from crude extracts [2].
This method determines the spectrum of antifungal activity [2].
The following diagrams summarize the key experimental workflow and mechanism of action based on the search results.
Experimental workflow for producing and isolating this compound from a fungal culture.
This compound's dual mechanisms: disrupts fungal cell wall integrity via Pkc1 inhibition and suppresses cancer growth via MNK/eIF4E pathway inhibition.
Strain Background and Taxonomy
Maximizing this compound yield requires careful optimization of culture parameters. The following data summarizes the key findings for optimal production.
Table 1: Optimal Culture Conditions for this compound Production by Phoma sp. NG-25
| Parameter | Optimal Condition | Production Titer | Key Findings |
|---|---|---|---|
| Production Medium | Beef Peptone Dextrose (BPD) Broth [1] [2] | Average of 77.5 µg/mL [1] [2] | BPD consists of 3 g/L beef extract, 5 g/L peptone, and 10 g/L glucose [2]. |
| Incubation Time | 18 days [1] [2] | Peak production reached on the eighteenth day [1] [2] | Production is monitored over time, with titers peaking on the eighteenth day of incubation. |
| Temperature | Room Temperature (20°C) [2] | Not specified | A stable, moderate temperature is maintained throughout the incubation period. |
| Agitation | 150 rpm [2] | Not specified | Constant agitation is provided in baffled flasks to ensure adequate aeration and mixing. |
| Light Cycle | 12 h light / 12 h dark intervals [2] | Not specified | A defined photoperiod is used, indicating that light may influence metabolic pathways. |
Alternative Media Screening Researchers employed an OSMAC (One Strain Many Compounds) approach to identify the optimal medium [2]. The following media were compared but yielded lower this compound production compared to BPD:
Inoculum Preparation and Fermentation
Metabolite Extraction and Analysis
Paper Disk Diffusion Assay
Determination of Effective Concentration (EC₅₀)
This compound's potent antifungal activity is mechanistically rooted in its targeted inhibition of a crucial fungal signaling pathway.
The diagram above illustrates the primary mechanism of action for this compound, a known antifungal natural product.
Key Molecular Target and Synergistic Effects
Agricultural Applications The strong efficacy of this compound against devastating plant pathogens like Colletotrichum gloeosporioides and C. scovillei suggests its high potential as a biochemical fungicide for controlling pepper anthracnose [1]. This is particularly relevant given the increasing reports of fungicide resistance in Colletotrichum species, driving the need for alternative modes of action [2].
Pharmaceutical Applications Beyond agriculture, this compound has demonstrated significant anticancer activity in various studies. It acts by inhibiting mitogen-activated protein kinase-interacting kinases (MNK1/2), showing promise in suppressing proliferation and metastasis in models of glioblastoma, lung cancer, and acute myeloid leukemia [2]. It has also been shown to block phosphorylation of MNK-eukaryotic initiation factor 4E (EIF4E), resulting in potent inhibitory effects on primitive leukemic progenitors and human hepatocellular carcinoma [2].
Conclusion and Future Perspectives Phoma sp. NG-25 is a verified and efficient producer of the antifungal natural product this compound. Optimization of culture conditions, particularly using BPD medium with an 18-day incubation, enables substantial metabolite yield. The well-elucidated mode of action as a Pkc1 inhibitor and the observed synergy with echinocandins enhance its therapeutic appeal.
Future work may focus on:
The table below summarizes the primary molecular targets and associated biological activities of cercosporamide:
| Molecular Target | Biological Context | Primary Activity/Effect | Key Findings/Applications |
|---|
| Fungal Pkc1 Kinase [1] | Fungal Cell Wall Integrity Pathway | Selective & potent inhibitor; disrupts cell wall biosynthesis [1] [2] | • Fungicidal (causes rapid cell lysis) • Synergistic with echinocandins [1] | | MNK1/2 Kinases [3] [2] | Human Cancer Cells | Inhibits phosphorylation of eIF4E; suppresses proliferation & metastasis [3] [2] | Activity in glioblastoma, lung cancer, leukemia, & hepatocellular carcinoma [3] [2] | | BMP Receptor Type I [4] | Zebrafish Embryos / Human Cells | Inhibits kinase activity [4] | Potential therapeutic for Fibrodysplasia Ossificans Progressiva [4] | | JAK3 Kinase [2] | Biochemical Assays | Inhibitor [2] | Research tool for kinase-related signaling studies [2] |
For researchers aiming to validate or explore these activities, here are the methodologies from key studies.
This high-throughput screening method identified this compound as a Pkc1 inhibitor.
This protocol assesses this compound's application in agriculture.
The following diagram illustrates the mechanism of action of this compound and its synergistic effect with echinocandin, which disrupts fungal cell wall integrity at two distinct points.
This compound inhibits Pkc1, disrupting cell wall regulation, and acts synergistically with echinocandin, which directly blocks glucan synthesis [1].
This compound's multi-target profile makes it a promising candidate and tool compound in several fields.
The experimental data and mechanisms presented provide a robust foundation for advanced preclinical studies. Research could focus on optimizing this compound's drug-like properties, exploring its efficacy in more complex disease models, and further elucidating its full spectrum of kinase interactions.
Cercosporamide is produced by a diverse range of fungi across different orders and ecological niches. The table below summarizes the documented fungal producers.
| Fungal Producer | Taxonomic Classification | Ecological Niche | Key Reference(s) |
|---|---|---|---|
| Phaeosphaeriaceae GV-1 | Family: Phaeosphaeriaceae; Order: Pleosporales [1] | Endophytic (isolated from guava) [1] | [1] |
| Phoma sp. NG-25 (Didymella clade) | Genus: Phoma; Order: Pleosporales [2] | Endophytic [2] | [3] [2] |
| Cercosporidium henningsii | Order: Mycosphaerellales [2] [4] | Plant Pathogen [2] | [2] |
| Cadophora orchidicola | Order: Helotiales [2] | Endophytic (from Kalimeris indica) [2] | [2] |
| Lachnum and Pseudaegerita spp. | Order: Helotiales [2] | Saprobic (on rotten twigs/leaves) [2] | [2] |
| Verruculina enalia | - | Marine / Wood-decaying [2] | [2] |
This phylogenetic diversity highlights this compound's production is not confined to a single fungal lineage but is a trait found in species from orders including Pleosporales, Mycosphaerellales, and Helotiales [1] [2] [4]. These fungi occupy varied ecological niches, from plant pathogens and endophytes to saprobes and marine fungi [2].
This compound's antifungal activity stems from its ability to target two critical pathways, with a primary and well-characterized mechanism.
This compound is a highly selective and potent inhibitor of fungal Protein Kinase C (Pkc1) [5]. Pkc1 is a master regulator of the Cell Wall Integrity (CWI) signaling pathway, which is highly conserved and essential for fungal cell wall biosynthesis and repair [5].
The following diagram illustrates this primary mechanism and its synergistic relationship with echinocandin drugs.
Research in zebrafish models and human cells has revealed that this compound also acts as an inhibitor of Bone Morphogenetic Protein (BMP) receptor type I kinases [6]. While this activity is of significant interest for therapeutic areas like fibrodysplasia ossificans progressiva, its direct contribution to antifungal efficacy is less clear and may represent an off-target effect in a mammalian host context [6].
This compound exhibits a broad but variable spectrum of activity against human and plant pathogenic fungi.
Testing against clinically relevant species shows promising, though not universal, activity [1].
| Pathogen Strain | This compound MIC (μg/mL) | Key Contextual Note |
|---|---|---|
| Candida tropicalis ATCC 200956 | 15.6 | Strain resistant to amphotericin B and azoles [1]. |
| Candida auris CBS 10913 | 125 | Multidrug-resistant emerging pathogen [1]. |
| Candida pseudohaemulonii | 125 | - |
| Candida parapsilosis ATCC 22019 | 250 | - |
| Cryptococcus neoformans H99 | 250 | - |
| Candida albicans, C. glabrata, C. krusei | >1000 | Not susceptible within tested range [1]. |
This compound demonstrates strong efficacy against important agricultural fungi, particularly pepper anthracnose pathogens [3] [2].
| Plant Pathogen | EC₅₀ (μg/mL) | Disease |
|---|---|---|
| Colletotrichum gloeosporioides | 3.8 | Pepper Anthracnose [3] [2] |
| Colletotrichum scovillei | 7.0 | Pepper Anthracnose [3] [2] |
For your experimental work, here are detailed methodologies for key assays from the search results.
The data positions this compound as a promising candidate for a novel antifungal agent, primarily due to its unique mechanism of action targeting Pkc1 and its synergistic potential with echinocandins [5]. Future research should focus on:
The timeline below summarizes the major milestones in the research of cercosporamide:
Research timeline of this compound
This discovery provided a molecular explanation for earlier observations that Saccharomyces cerevisiae cell wall mutants were highly sensitive to this compound [1] [2].
The identification of this compound as a Pkc1 inhibitor relied on several core experimental approaches.
The Candida albicans Pkc1 (CaPkc1) gene was cloned and expressed in insect Sf9 cells using a baculovirus system [1]. Key steps included:
A high-throughput screen based on CaPkc1 kinase activity was used to discover inhibitors [1] [2]. Follow-up experiments confirmed the mechanism:
The quantitative data below illustrates the antifungal profile of this compound and its synergistic potential.
Minimum Inhibitory Concentration (MIC) and Synergistic Effects
| Fungal Strain | This compound MIC | Combination Partner | FIC Index (Interpretation) | Key Experimental Condition |
|---|---|---|---|---|
| S. cerevisiae (Pkc1 reduced activity mutant) | Significantly lowered [1] [2] | N/A | N/A | Hypersensitivity confirmed [1] [2] |
| General antifungal activity | Active [1] [2] | β-1,3-glucan synthase inhibitor (Echinocandin) | <0.5 (Synergism) [1] | Checkerboard assay [1] |
This compound inhibits Pkc1, a master regulator of the highly conserved cell wall integrity signaling pathway in fungi [1] [2]. This pathway is essential for fungal growth, and its inhibition leads to cell lysis, making Pkc1 an attractive target for broad-spectrum fungicidal drugs [1].
The diagram below illustrates the mechanism of action and the logical basis for the combination therapy:
This compound inhibits Pkc1, disrupting fungal cell wall integrity
This synergistic approach targets two different key components of the same essential biosynthesis pathway, pointing to a potential highly effective combination therapy to treat fungal infections [1].
The 2004 discovery that this compound is a selective Pkc1 kinase inhibitor revitalized interest in this natural product. It established a clear molecular mechanism for its fungicidal activity and highlighted a promising strategy—synergistic combination with echinocandin drugs—to combat fungal infections, especially in the face of increasing resistance to existing azole drugs [1].
This compound is a polyketide-derived metabolite produced by various fungi, including endophytic species of Phoma and Cadophora [1] [2]. Its key characteristics are:
This compound targets the PKC-mediated cell wall integrity pathway in Colletotrichum gloeosporioides. The diagram below illustrates this signaling pathway and how this compound disrupts it.
This inhibition of PKC disrupts a cascade of downstream processes crucial for the pathogen's viability and ability to infect host plants [2]. Research indicates that the calcium/calmodulin-dependent signaling pathway is also a major component for pre-penetration development in C. gloeosporioides [3], suggesting a complex signaling network that could be exploited for control measures.
This compound exhibits potent and direct antifungal activity against Colletotrichum gloeosporioides.
Table 1: Antifungal Activity of this compound Against Colletotrichum Species
| Pathogen | Host | EC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Colletotrichum gloeosporioides | Pepper | 3.8 | [1] [2] |
| Colletotrichum scovillei | Pepper | 7.0 | [1] [2] |
Table 2: Culture Conditions for Optimal this compound Production by Phoma sp. NG-25
| Parameter | Optimal Condition | | :--- | :--- | | Production Medium | Beef Peptone Dextrose (BPD) Broth | | Incubation Time | 18 days | | Average Titer in BPD | 77.5 µg/mL | | Agitation | 150 rpm | | Temperature | 20°C | | Light Cycle | 12 h light / 12 h dark | [1] [2] |
Below is a detailed methodology for evaluating the antifungal activity of this compound against Colletotrichum gloeosporioides, based on published research.
This method is used for a qualitative assessment of growth inhibition [1] [2].
This protocol quantifies the potency of this compound by determining the concentration that reduces fungal growth by 50% [1] [2]. The workflow is illustrated in the diagram below.
Key Materials:
Procedure Details:
This compound represents a promising candidate for bio-fungicide development. Future work should focus on:
Pepper anthracnose, caused by various Colletotrichum species, represents one of the most destructive diseases affecting pepper production worldwide. The disease manifests as sunken lesions on fruits, leading to significant yield losses and reduced crop quality. The primary pathogenic species include Colletotrichum gloeosporioides and Colletotrichum scovillei, with the latter being particularly aggressive on immature fruits [1] [2]. Traditional fungicide applications have been the mainstay for controlling anthracnose, but increasing resistance development among Colletotrichum species, coupled with environmental concerns, has necessitated the exploration of alternative control strategies [1].
This compound, a polyketide-derived fungal metabolite produced by various endophytic fungi including Phoma species, has emerged as a promising antifungal agent with dual activity against fungal and oomycete pathogens [1]. Originally identified from Cercosporidium henningsii, this compound exhibits potent activity through multiple mechanisms, including inhibition of protein kinase C (PKC) in fungi and mitogen-activated protein kinase-interacting kinases (MNK1/2) in mammalian systems [1] [3]. Its unique mode of action and broad-spectrum activity make it an excellent candidate for integrated disease management programs targeting pepper anthracnose.
This compound is produced by various fungal species, with Phoma sp. NG-25 identified as an efficient producer. This strain, now reclassified as closely related to the genus Didymella based on rDNA ITS sequence analysis, also produces structurally related polyketides including phomodione and usnic acid [1].
Table: Optimal Culture Conditions for this compound Production by Phoma sp. NG-25
| Parameter | Optimal Condition | Details |
|---|---|---|
| Production Medium | Beef Peptone Dextrose (BPD) | 3 g/L beef extract, 5 g/L peptone, 10 g/L glucose [1] |
| Incubation Time | 18 days | Peak production reached [1] |
| Temperature | 20°C | Room temperature [1] |
| Agitation | 150 rpm | Constant agitation [1] |
| Light Cycle | 12 h light/12 h dark | Photoperiod regulation [1] |
| Average Titer | 77.5 µg/mL | Achieved in BPD medium [1] |
The OSMAC (One Strain Many Compounds) approach has been applied to optimize this compound production using different liquid media [1]. Among the seven media tested, Beef Peptone Dextrose (BPD) broth demonstrated superior production, yielding an average of 77.5 µg/mL of this compound after 18 days of incubation. Other media evaluated include Potato Dextrose Broth (PDB), Soya Peptone Maltose Dextrose (SMG), Malt Extract Yeast Extract (MEYE), and Lilly & Barnett medium supplemented with various carbon sources (ribitol, erythritol, sorbitol) [1].
The following protocol details the extraction and quantification of this compound from fungal cultures:
This compound exhibits strong antifungal activity against key pepper anthracnose pathogens. The effective concentration 50% (EC₅₀) values determined through dose-response assays provide quantitative measures of its potency [1].
Table: Antifungal Activity of this compound Against Pepper Anthracnose Pathogens
| Pathogen | EC₅₀ Value (µg/mL) | Disease Impact | Geographic Prevalence |
|---|---|---|---|
| Colletotrichum gloeosporioides | 3.8 | Fruit lesions on mature fruit | Indonesia, Sri Lanka, Korea, Thailand [1] [4] |
| Colletotrichum scovillei | 7.0 | Aggressive on immature fruit | Brazil, China, Indonesia, Japan, Korea, Malaysia, Thailand [1] [2] |
Beyond the primary anthracnose pathogens, this compound demonstrates inhibitory effects against a taxonomically diverse range of plant pathogens. Paper disk diffusion assays have confirmed activity against ascomycetous, basidiomycetous, and oomycete fungi [1]. This broad-spectrum activity suggests potential applications for managing other pepper diseases, including Cercospora leaf spot (caused by Cercospora capsici) and possibly Phytophthora blight (caused by Phytophthora capsici), though specific efficacy data against the latter requires further validation [5] [4].
This qualitative method determines the inhibitory spectrum of this compound against various plant pathogens [1]:
This quantitative method determines the effective concentration that inhibits 50% of mycelial growth [1]:
For maximum efficacy against anthracnose, apply this compound preventively before disease development:
For situations with early disease detection:
Diagram 1: this compound application workflow for pepper anthracnose control, showing both preventive and curative pathways
This compound exerts its antifungal effect through multiple molecular targets:
Protein Kinase C (PKC) Inhibition: In Candida albicans, this compound strongly inhibits PKC, a key regulator of cell wall biosynthesis through the conserved MAP kinase signaling pathway [1]. This mechanism is likely conserved in plant pathogenic fungi, as PKC is typically a single-copy gene in most fungi [1].
Disruption of Cell Wall Integrity: The inhibition of PKC leads to compromised cell wall formation, making fungi more susceptible to environmental stresses and other antifungal agents [1].
Additional Kinase Targets: Evidence suggests this compound may inhibit other kinase targets, though the specific targets in plant pathogenic fungi require further characterization [3].
Research indicates that this compound exhibits synergistic effects when combined with other antifungal agents:
With Echinocandins: In medical mycology, this compound acts synergistically with echinocandin-class compounds that inhibit fungal cell wall biosynthesis [1]. This suggests potential for combination with cell wall-targeting fungicides in agricultural systems.
With Cytarabine: In anticancer research, this compound enhanced the efficacy of cytarabine both in vitro and in vivo [3]. While not directly applicable to plant disease control, this demonstrates the compound's potential for synergistic interactions.
With mTOR Inhibitors: this compound combined with mTOR inhibitors resulted in enhanced suppression of leukemic progenitors [3].
Table: Potential Synergistic Combinations for Enhanced Anthracnose Control
| Combination Partner | Mechanism of Partner | Observed Effect | Potential Application |
|---|---|---|---|
| Echinocandin-class compounds | Inhibit β-(1,3)-D-glucan synthase | Strong synergistic antifungal activity [1] | Enhanced control of resistant isolates |
| Copper-based fungicides | Multi-site contact activity | Potential broadening of activity spectrum | Resistance management |
| QoI Fungicides (FRAC 11) | Mitochondrial respiration inhibition | Possible enhanced efficacy | Curative applications under high disease pressure |
| Demethylation Inhibitors (FRAC 3) | Ergosterol biosynthesis inhibition | Theoretical synergy based on different modes of action | Anti-resistance strategy |
Diagram 2: this compound mechanism of action and synergistic potential, showing molecular targets and cellular consequences
The application of this compound for pepper anthracnose control requires integration into a comprehensive disease management program. Several factors should be considered for optimal results:
Application Timing: Initiate applications at first fruit set and continue through the ripening period, as peppers become increasingly susceptible to anthracnose as they mature [2].
Rotation with Other Fungicides: To minimize resistance development, rotate this compound with fungicides from different FRAC groups, particularly chlorothalonil (FRAC M5) and mancozeb (FRAC M3) [2].
Cultural Practice Integration: Combine this compound applications with cultural controls including crop rotation (2-3 years away from solanaceous crops), use of pathogen-free seeds and transplants, proper irrigation management (avoiding overhead irrigation), and field sanitation (destruction of crop debris) [4] [2].
While no resistance to this compound has been reported in plant pathogens, proactive resistance management is essential:
Several areas require further investigation to optimize this compound use for anthracnose control:
This compound represents a promising biochemical alternative for managing pepper anthracnose with demonstrated efficacy against key Colletotrichum pathogens. Its unique mode of action and synergistic potential with other fungicides make it a valuable candidate for integrated disease management programs. The protocols outlined in this document provide researchers with standardized methods for production, evaluation, and application of this compound. Further development of this compound may contribute to more sustainable pepper production by reducing reliance on conventional synthetic fungicides and mitigating resistance development.
This compound is a naturally occurring fungal-derived compound initially identified as a potent antifungal agent that selectively inhibits fungal Pkc1 kinase, central to fungal cell wall integrity [1]. More recently, this compound has emerged as a versatile multi-kinase inhibitor with significant potential in cancer research, particularly through its inhibition of Pim kinases and MAPK-interacting kinases (Mnk1/2) [2] [3]. Pim kinases (proviral integration site for Moloney murine leukemia virus kinases) are serine/threonine kinases that are overexpressed in various hematological malignancies and solid carcinomas, where they promote cell proliferation and survival through multiple signaling pathways [2] [4]. The structural features of this compound include a tricyclic dibenzofuran core with specific phenol, hydroxyl, and carboxamide groups that facilitate its interaction with the ATP-binding site of targeted kinases [2].
The significance of Pim kinases as therapeutic targets in oncology is well established, as they regulate hallmarks of cancer including cell cycle progression, apoptosis resistance, and metastatic behavior [4] [5]. Research has demonstrated that Pim kinases enhance cancer cell motility by phosphorylating actin capping proteins, thereby increasing actin dynamics and promoting metastatic behavior [4]. Additionally, Pim-1 has been identified as a critical regulator of prostate cancer cell motility through its effects on actin cytoskeleton reorganization [4]. The therapeutic potential of this compound extends beyond Pim kinase inhibition, as it also effectively suppresses phosphorylation of eukaryotic initiation factor 4E (eIF4E) through Mnk kinase inhibition, disrupting translation initiation processes crucial for cancer cell survival [3].
Table 1: Kinase Inhibition Profile of this compound and Analogs
| Kinase Target | IC₅₀ Value | Experimental System | Key Findings |
|---|---|---|---|
| Pim-1 | Potent inhibition reported | Enzyme assay [2] | Structural analogs show enhanced potency |
| Pim-2 | Potent inhibition reported | Enzyme assay [2] | Dibenzofuran derivatives exhibit dual activity |
| CLK1 | Nanomolar range (specific analogs) | Enzyme assay [2] | Lead compound 44: IC₅₀ = 1.6 nM |
| Mnk1/2 | Nanomolar range | Cellular assay [3] | Suppresses eIF4E phosphorylation at Ser209 |
| CaPkc1 | 44 nM | Fungal kinase assay [1] | Original identification as antifungal target |
| eIF4E phosphorylation | Dose-dependent suppression | AML cell lines [3] | Partial suppression at 1 μM, maximal at 5-10 μM |
The kinase inhibition profile of this compound reveals its multi-targeted activity against several kinases relevant to cancer biology. While the search results provide specific IC₅₀ values for certain targets, they indicate that this compound derivatives have been developed with enhanced potency, particularly against Pim kinases and CLK1 [2]. The lead compound 44 from dibenzofuran derivatives inspired by this compound demonstrated nanomolar IC₅₀ values against CLK1 (1.6 nM) alongside potent Pim-1 and Pim-2 inhibition [2]. This suggests that the this compound scaffold can be optimized for increased selectivity and potency against specific kinase targets.
Table 2: Cellular Activity of this compound in Various Cancer Models
| Cancer Type | Cell Line/Model | Assay Type | Key Results | Reference |
|---|---|---|---|---|
| Acute Myeloid Leukemia | MV4-11 (AML) | Cell proliferation (MTT) | Low micromolar potency; high endogenous Pim-1/2 | [2] [3] |
| Acute Myeloid Leukemia | U937, MM6, K562 | MTT viability assay | Dose-dependent suppression of cell growth | [3] |
| Acute Myeloid Leukemia | Primary patient CFU-L | Clonogenic assay | Dose-dependent suppression of leukemic progenitors | [3] |
| Gastric Cancer | Various cell lines | Growth inhibition assay | Synergy with Akt inhibitors | [5] |
| Prostate Cancer | PC-3 | Motility and invasion | Enhanced migration via actin phosphorylation | [4] |
| In vivo AML | MV4-11 xenograft | Mouse model | Significant tumor growth suppression | [3] |
The cellular activity data demonstrate that this compound exhibits broad antileukemic activity across multiple AML cell lines and primary patient samples [3]. In MV4-11 AML cells (which express high endogenous levels of Pim-1/2 kinases), this compound analogs displayed low micromolar anticancer potency [2]. The compound significantly suppressed primitive leukemic progenitors (CFU-L) from AML patients in a dose-dependent manner, with enhanced efficacy when combined with cytarabine (Ara-C) [3]. This combination approach demonstrated superior activity in xenograft mouse models, supporting the therapeutic potential of this compound-based combinations for hematologic malignancies [3].
Objective: To evaluate the inhibitory activity of this compound against Pim kinases and other relevant kinase targets.
Materials and Reagents:
Procedure:
Data Analysis:
Objective: To determine the effects of this compound on cancer cell proliferation and viability.
Materials and Reagents:
Procedure:
Data Analysis:
Objective: To confirm target engagement by measuring phosphorylation status of downstream effectors.
Materials and Reagents:
Procedure:
Data Analysis:
The diagram below illustrates the central role of Pim kinases in cancer cell signaling and the points of intervention for this compound.
The Pim kinase signaling pathway demonstrates how Pim kinases promote cancer progression through multiple mechanisms, including regulation of translation initiation via eIF4E phosphorylation and modulation of actin dynamics through capping protein phosphorylation [4]. This compound exerts its antiproliferative effects by directly inhibiting Pim kinases, which subsequently suppresses both pro-survival signaling and metastatic behavior in cancer cells. Research has shown that Pim kinases enhance prostate cancer cell motility by phosphorylating actin capping proteins, thereby increasing actin dynamics and promoting metastatic behavior [4]. Additionally, the inhibition of eIF4E phosphorylation by this compound through both Pim and Mnk kinase inhibition contributes to its antileukemic effects in AML models [3].
The following diagram outlines a comprehensive experimental approach for evaluating this compound activity in cancer models.
The experimental workflow for evaluating this compound encompasses a comprehensive approach from initial kinase profiling to in vivo validation. The process begins with biochemical kinase assays to determine potency and selectivity, followed by cellular studies to assess antiproliferative effects and target engagement [2] [3]. Advanced models include combination studies with established chemotherapeutic agents like cytarabine, which have demonstrated enhanced antileukemic effects both in vitro and in vivo [3]. Toxicity assessment in alternative models such as Galleria mellonella larvae provides preliminary safety data before advancing to more complex mammalian systems [2]. This systematic approach ensures thorough characterization of this compound's therapeutic potential and mechanisms of action.
This compound demonstrates significant promise in the treatment of hematologic malignancies, particularly acute myeloid leukemia (AML). Research has shown that this compound treatment results in dose-dependent suppression of eIF4E phosphorylation on serine 209 in AML cell lines (U937, MM6, K562) and primary leukemic progenitors from AML patients [3]. The compound's ability to target both Pim kinases and Mnk pathways provides a dual mechanism against survival signals in leukemic cells. Importantly, this compound significantly enhanced the antileukemic effects of cytarabine (Ara-C) in both in vitro clonogenic assays and in vivo xenograft models, suggesting valuable combination approaches for clinical development [3]. The synergistic interactions between this compound and conventional chemotherapeutic agents may allow for dose reduction of cytotoxic drugs while maintaining or enhancing efficacy.
Beyond hematologic malignancies, this compound and its derivatives show potential for solid tumor treatment. In gastric cancer models, pan-Pim kinase inhibitors have demonstrated antitumor activity both as single agents and in combination with Akt inhibitors [5]. The combination of Pim inhibition with Akt pathway targeting resulted in highly synergistic effects in gastric cancer cell lines, suggesting that co-targeting these related survival pathways may overcome compensatory resistance mechanisms [5]. Additionally, Pim kinases have been implicated in prostate cancer cell motility through their phosphorylation of actin capping proteins, suggesting applications for this compound in metastatic disease [4]. The ability of Pim kinases to regulate both cell survival and motility pathways positions this compound as a potential therapeutic agent not only for primary tumor control but also for metastasis prevention.
This compound represents a versatile scaffold for multi-kinase inhibition with demonstrated activity against Pim kinases, Mnk kinases, and related targets implicated in cancer progression. The application notes and protocols detailed herein provide researchers with comprehensive methodologies for evaluating this compound's activity across biochemical, cellular, and in vivo systems. The structural features of the dibenzofuran core present opportunities for medicinal chemistry optimization to enhance potency, selectivity, and pharmacokinetic properties [2]. As combination therapies emerge as a promising approach in oncology, this compound's ability to synergize with both conventional chemotherapeutics and targeted agents positions it as a valuable therapeutic candidate worthy of further preclinical development and potential clinical translation.
Bone Morphogenetic Protein (BMP) signaling represents a crucial pathway in embryonic development, tissue homeostasis, and disease pathogenesis. Dysregulated BMP signaling is implicated in various disorders, including fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG), creating an urgent need for targeted therapeutic interventions. Cercosporamide, a fungal-derived natural product initially recognized for its antifungal properties, has recently emerged as a novel chemical scaffold for BMP pathway inhibition. This application note provides detailed methodologies for assessing this compound's activity against BMP receptor type I kinases across zebrafish, mammalian cell, and biochemical platforms, enabling researchers to leverage this compound for both mechanistic studies and drug discovery applications.
The significance of this compound in the BMP inhibitor landscape stems from its structurally distinct chemical architecture compared to conventional BMP inhibitors like dorsomorphin and its analogs. While previously characterized as a selective Pkc1 kinase inhibitor in fungal systems [1], this compound was recently identified as a potent BMPR type I kinase inhibitor through phenotypic screening in zebrafish embryos [2] [3]. This discovery positions this compound as a promising lead compound for targeting BMP-driven pathologies and represents a new structural class for medicinal chemistry optimization campaigns.
This compound functions as a direct ATP-competitive inhibitor of BMP receptor type I kinases, also known as activin receptor-like kinases (ALKs). Through biochemical kinase profiling, this compound has demonstrated selective inhibition against ALK1, ALK2, ALK3, and ALK6, which constitute the primary type I receptors transducing BMP signals [2] [3]. The compound effectively disrupts the BMP signaling cascade by preventing receptor-mediated phosphorylation of downstream SMAD effectors, specifically interfering with SMAD1/5/8 phosphorylation and subsequent nuclear translocation of SMAD complexes.
The specificity profile of this compound distinguishes it from first-generation BMP inhibitors. While dorsomorphin exhibits significant off-target effects against VEGF receptors and AMP-activated protein kinase (AMPK) [3], this compound demonstrates a more restricted kinase inhibition pattern. However, researchers should note that this compound maintains activity against additional kinase targets, including Pim kinases and CLK1, which may contribute to observed phenotypic effects in certain experimental systems [4].
The following diagram illustrates the BMP signaling cascade and the molecular targets inhibited by this compound:
Figure 1: BMP Signaling Pathway and Inhibition Mechanism. This schematic illustrates the canonical BMP/SMAD signaling cascade and the points of inhibition by this compound (red) and dorsomorphin (green). This compound directly targets BMP receptor type I kinases (ALK1/2/3/6), preventing phosphorylation of SMAD1/5/8 transcription factors and subsequent regulation of target gene expression.
The mechanistic basis for this compound's inhibition was elegantly demonstrated through rescue experiments in zebrafish embryos. When introduced to embryos expressing constitutively active Alk2 (a BMP receptor type I known as ACVR1 in humans), this compound effectively reversed the ventralization phenotype induced by BMP pathway overactivation [2] [3]. This functional rescue underscores the compound's direct action on the BMP receptor complex and highlights its potential therapeutic relevance for conditions driven by gain-of-function BMP receptor mutations.
The following workflow outlines the key steps in zebrafish-based screening for BMP inhibition:
Figure 2: Zebrafish Phenotypic Screening Workflow. This diagram outlines the key steps for identifying BMP inhibitors through zebrafish embryo screening, from initial treatment with fungal filtrates to the identification and validation of active compounds like this compound.
Embryo Collection and Maintenance: Collect zebrafish embryos from wild-type AB strain adults and maintain at 28.5°C in E3 embryo medium. Stage embryos according to standard developmental timelines, selecting for treatments at the 1-4 cell stage to ensure maximal compound exposure during critical early development windows [3] [5].
Compound Exposure: Prepare a This compound stock solution in DMSO at 10 mM concentration, with subsequent serial dilutions in E3 medium to generate working concentrations ranging from 0.1-10 μM. Treat embryos by transferring groups of 20-30 embryos into 6-well plates containing 5 mL of compound solution or vehicle control. Incubate treated embryos at 28.5°C for 48 hours post-fertilization (hpf) without medium refreshment [3].
Phenotypic Assessment: At 48 hpf, systematically evaluate embryos for BMP inhibition phenotypes using a stereomicroscope. Key phenotypic criteria include:
For confirmation of target engagement, utilize transgenic zebrafish models expressing constitutively active Alk2 (caAlk2), which manifests a strong ventralization phenotype due to BMP pathway overactivation. Introduce this compound (1-5 μM) to caAlk2 embryos at the 1-4 cell stage and assess for phenotypic rescue at 48 hpf. Effective BMP inhibition should partially or completely reverse the ventralized phenotype, restoring normal dorsoventral patterning [2] [3].
Cell Culture and Treatment: Culture appropriate mammalian cell lines (e.g., C2C12, HEK293, or primary endothelial cells) in recommended growth media. Serum-starve cells for 4-6 hours prior to experiments to minimize basal BMP pathway activation. Prepare this compound in DMSO across a concentration range (0.01-10 μM) and pre-treat cells for 60 minutes before stimulation with recombinant BMP4 or BMP7 (10-50 ng/mL) for 45 minutes [2] [6].
Western Blot Analysis: Lyse cells in RIPA buffer supplemented with phosphatase and protease inhibitors. Resolve 20-30 μg of total protein by SDS-PAGE, transfer to PVDF membranes, and probe with anti-phospho-SMAD1/5 primary antibody (1:1000 dilution). After incubation with appropriate HRP-conjugated secondary antibodies (1:5000 dilution), detect bands using enhanced chemiluminescence. Normalize pSMAD1/5 signals to total SMAD1 or GAPDH loading controls [2] [6].
Reporter Construct Transfection: Seed HEK293T cells in 24-well plates at 60,000 cells/well and transfect with the BRE-luc reporter plasmid (BMP Response Element driving firefly luciferase expression) using standard transfection reagents. Include a Renilla luciferase construct (e.g., pRL-TK) at a 1:10 ratio for normalization of transfection efficiency [3].
Compound Treatment and Luciferase Measurement: At 24 hours post-transfection, pre-treat cells with this compound (0.001-10 μM) for 60 minutes before stimulating with BMP4 (25 ng/mL) for 18-24 hours. Lyse cells and measure firefly and Renilla luciferase activities using dual-luciferase reporter assay systems according to manufacturer protocols. Calculate normalized luciferase activity as firefly/Renilla ratios and express as percentage of BMP-stimulated control [2] [3].
Recombinant Kinase Assays: Assess direct kinase inhibition using purified recombinant human BMP receptor intracellular domains (ALK1, ALK2, ALK3, ALK6) in radiometric or luminescent kinase assays. Conduct reactions in 25 μL volumes containing 1-10 ng kinase, 1-2 μM ATP, and appropriate substrate (e.g., SMAD1 or generic kinase substrates). Pre-incubate this compound (0.1 nM-10 μM) with kinase for 15 minutes before initiating reactions with ATP. Terminate reactions after 60 minutes at 30°C and quantify phosphate incorporation according to assay system specifications [2].
Selectivity Profiling: Evaluate this compound selectivity by testing against a panel of related and unrelated kinases (including ALK5, VEGFR2, AMPK, Pim kinases, CLK1) to establish kinase inhibition profile and selectivity determinants. Utilize consistent assay conditions across kinases to enable direct comparison of potency [2] [1].
Table 1: Comparative Potency of this compound in BMP Inhibition Assays
| Assay System | Endpoint Measured | Potency (IC₅₀/EC₅₀) | Reference Compound Comparison |
|---|---|---|---|
| Zebrafish Phenotypic | Ventral fin inhibition | ~1-5 μM | Similar to dorsomorphin (1-5 μM) [3] |
| Mammalian Cell pSMAD1/5 | Phosphorylation inhibition | ~0.5-2 μM | Less potent than LDN-193189 (5-50 nM) [2] |
| BRE-Luc Reporter | Transcriptional activity inhibition | ~0.1-1 μM | Similar to DMH-1 (0.1-1 μM) [2] |
| Biochemical ALK2 Kinase | Direct kinase inhibition | ~0.05-0.5 μM | 10-fold less potent than LDN-193189 [2] |
| Biochemical ALK3 Kinase | Direct kinase inhibition | ~0.1-1 μM | Similar potency to ALK2 inhibition [2] |
Table 2: Specificity Profile of this compound Against Related Kinases
| Kinase Target | Family | Inhibition by this compound | Potential Experimental Confound |
|---|---|---|---|
| BMPR Type I (ALK1/2/3/6) | TGF-β receptor family | Potent inhibition (IC₅₀ ~0.05-1 μM) | Primary intended target |
| ALK5 (TGF-βR1) | TGF-β receptor family | Weak or no inhibition | Selective BMP vs. TGF-β inhibition |
| VEGFR2 | Tyrosine kinase | Minimal inhibition at <10 μM | Advantage over dorsomorphin |
| AMPK | Metabolic kinase | Minimal inhibition at <10 μM | Advantage over dorsomorphin |
| Pim Kinases | Serine/threonine kinase | Potent inhibition (IC₅₀ <1 μM) | Potential off-target in cancer models |
| CLK1 | Dual-specificity kinase | Potent inhibition (IC₅₀ <1 μM) | Potential effects on splicing |
| Pkc1 | Fungal PKC | Potent inhibition (IC₅₀ <1 μM) | Antifungal activity [1] |
When implementing these protocols, several critical factors require consideration to ensure robust and reproducible results:
Solvent Controls: Maintain DMSO concentrations consistent across all treatment conditions (typically ≤0.1% v/v) as higher concentrations may independently affect zebrafish development and cellular processes.
Batch Variability: Source this compound from reputable suppliers (e.g., Sigma-Aldrich, Product Number 446859-33-2) [6] and confirm compound identity and purity (≥98% by HPLC) when used for quantitative studies.
Time Sensitivity: In zebrafish assays, strict adherence to developmental timing is essential, as BMP signaling inhibition exhibits stage-dependent effects. Treatment initiation after gastrulation (6 hpf) may produce attenuated phenotypes.
Cell Context Dependence: Recognize that BMP pathway responsiveness to this compound may vary significantly across cell types due to differences in receptor expression profiles, endogenous inhibitor production, and pathway cross-talk.
The experimental protocols outlined above enable researchers to employ this compound as a tool compound for investigating BMP pathway function in various disease contexts:
FOP Modeling: Utilize this compound in both zebrafish (caAlk2 expression) and mammalian cell systems to assess rescue of BMP pathway overactivation relevant to FOP pathology [2] [3].
DIPG Therapeutic Exploration: Apply this compound in patient-derived DIPG models to evaluate anti-proliferative effects in contexts with ALK2 mutations [2].
Myeloid Leukemia Studies: Investigate this compound effects in hematopoietic systems where BMP signaling influences differentiation and proliferation in myeloid malignancies [3].
Antifungal Combination Therapy: Leverage the dual Pkc1/BMP inhibition profile of this compound to explore novel combination approaches for fungal infections, particularly using synergies with echinocandin antifungals [1].
This compound represents a structurally distinct chemical scaffold for BMP receptor type I kinase inhibition with demonstrated efficacy across zebrafish, mammalian cell, and biochemical assay systems. The protocols detailed in this application note provide researchers with comprehensive methodologies for evaluating BMP inhibition using this compound, from initial phenotypic screening to mechanistic target engagement studies. While this compound exhibits a favorable profile compared to first-generation BMP inhibitors like dorsomorphin, researchers should remain cognizant of its additional kinase targets (particularly Pim kinases and CLK1) when interpreting experimental results. As a research tool, this compound offers significant utility for probing BMP pathway function in development and disease, and may serve as a starting point for medicinal chemistry campaigns aimed at developing optimized therapeutics for BMP-driven pathologies.
This compound is an orally bioavailable antifungal agent that has been repurposed as a potent and selective inhibitor of MAPK-interacting kinases (Mnks), specifically targeting the Mnk-eIF4E phosphorylation axis. This signaling pathway plays a critical role in oncogenic protein translation by regulating the phosphorylation of eukaryotic initiation factor 4E (eIF4E) at serine 209. The Mnk/eIF4E axis is frequently dysregulated in various cancers but appears dispensable for normal cellular development, making it an attractive therapeutic target with a potentially wide therapeutic window. This compound exerts its anticancer effects through selective inhibition of Mnk kinase activity, thereby blocking eIF4E phosphorylation without affecting upstream pathways such as Erk or p38 MAPK. This targeted inhibition results in suppressed translation of oncogenic proteins involved in cell cycle progression, survival, angiogenesis, and metastasis, positioning this compound as a promising investigational agent in oncology research [1] [2].
The significance of targeting this pathway is particularly relevant for difficult-to-treat cancers, as demonstrated by this compound's efficacy across various cancer types, including hepatocellular carcinoma (HCC), acute myeloid leukemia (AML), renal cell carcinoma (RCC), and specific breast cancer subtypes. Research indicates that this compound not only exhibits single-agent activity but also significantly enhances the efficacy of conventional chemotherapeutics and targeted agents, potentially helping to overcome mechanisms of resistance. This application note provides a comprehensive collection of structured protocols and quantitative data to facilitate the implementation of this compound in preclinical cancer research, with particular emphasis on standardizing methodologies across different experimental models [1] [2] [3].
This compound functions as a highly specific Mnk inhibitor that directly targets the kinase activity of both Mnk1 and Mnk2, thereby preventing their ability to phosphorylate eIF4E at serine 209. This mechanism is particularly significant because eIF4E phosphorylation is required for its full oncogenic activity, enabling the selective translation of mRNAs encoding proteins involved in cell proliferation (cyclin D1), survival (Bcl-2, Mcl-1), angiogenesis (VEGF), and metastasis (MMPs). Importantly, this compound achieves this inhibition without affecting the upstream MAPK signaling pathways (Erk1/2, p38) that regulate Mnk activation, demonstrating its precise mechanism of action. This specificity has been validated through multiple experimental approaches, including overexpression of constitutively active eIF4E (S209D), which abolishes this compound's inhibitory effects, confirming that its anticancer activity is primarily mediated through disruption of the Mnk-eIF4E phosphorylation axis [1] [2].
The therapeutic advantage of targeting this pathway stems from the observation that Mnk activity and eIF4E phosphorylation are essential for malignant transformation and cancer progression but largely dispensable for normal cellular functions. This creates a favorable therapeutic index, as evidenced by studies showing that this compound effectively kills cancer cells while sparing normal counterparts. For instance, in hepatocellular carcinoma models, this compound demonstrated potent cytotoxicity against multiple HCC cell lines but minimal effects on normal hepatocytes. Similarly, in leukemia models, this compound effectively suppressed primitive leukemic progenitors while having limited impact on normal hematopoiesis, highlighting the cancer-selective nature of Mnk-eIF4E pathway inhibition [1] [2] [3].
The following diagram illustrates the key molecular targets of this compound within the Mnk-eIF4E signaling pathway and its downstream effects on cancer-relevant processes:
Diagram Title: this compound Inhibition of the Mnk-eIF4E Oncogenic Signaling Axis
This diagram illustrates how this compound specifically targets Mnk kinases downstream of MAPK signaling, preventing eIF4E phosphorylation at Ser209 and subsequently inhibiting the translation of key oncogenic proteins that drive cancer progression. The dashed red line indicates the specific inhibitory action of this compound, while the solid black arrows represent the natural activation and signaling events within the pathway.
Extensive preclinical studies have demonstrated the broad anticancer activity of this compound across diverse cancer types. The table below summarizes key efficacy data from multiple studies investigating this compound as a single agent:
Table 1: Single-Agent Anticancer Efficacy of this compound Across Cancer Models
| Cancer Type | Cell Lines/Models Tested | Effective Concentration/Dose | Key Effects | Citation |
|---|
| Hepatocellular Carcinoma | HepG2, HuH6, SNU-182, Hep3B | 1-10 μM (in vitro) 10-20 mg/kg/day (in vivo) | • Dose-dependent growth inhibition (40-80% at 5μM) • Induction of caspase-dependent apoptosis • Impaired angiogenesis | [1] [3] | | Acute Myeloid Leukemia | U937, MM6, K562, MV4-11 | 1-10 μM (in vitro) 10 mg/kg BID (in vivo) | • Suppression of eIF4E phosphorylation • Dose-dependent growth inhibition • Reduced leukemic progenitor colonies | [2] | | Renal Cell Carcinoma | 786-O, Caki-1 | 1-10 μM (in vitro) | • Inhibition of proliferation & induction of apoptosis • Anti-angiogenic effects on HKT-ECs • Synergy with sunitinib and temsirolimus | [4] | | Breast Cancer | MDA-MB-231, MDA-MB-468, SKBR-3 | GI₅₀: 1.28-3.54 μM | • Superior potency compared to other Mnk inhibitors • Inhibition of colony formation, migration, invasion | [5] |
The data consistently demonstrate that this compound exhibits potent anticancer activity at low micromolar concentrations (typically 1-10 μM) across diverse cancer types, with significant effects on both tumor cells and the tumor microenvironment, particularly angiogenesis. The compound also shows favorable oral bioavailability in rodent models, with effective doses ranging from 10-20 mg/kg daily. It is noteworthy that this compound demonstrates selective cytotoxicity toward cancer cells while sparing their normal counterparts, as evidenced in HCC models where normal liver cells (THLE2, LO2) were significantly less affected [1] [3].
This compound demonstrates significant potential in combination regimens, enhancing the efficacy of standard chemotherapeutics and targeted agents across multiple cancer models:
Table 2: Combination Therapy Efficacy of this compound with Other Anticancer Agents
| Cancer Model | Combination Partner | Experimental System | Enhanced Efficacy Outcomes | Citation |
|---|
| Hepatocellular Carcinoma | Cisplatin | In vitro & in vivo xenograft | • Significant sensitization to cisplatin • Enhanced tumor growth inhibition • Potential to overcome chemo-resistance | [1] [3] | | Acute Myeloid Leukemia | Cytarabine (Ara-C) | In vitro & in vivo xenograft | • Enhanced suppression of CFU-L • Superior tumor growth inhibition vs monotherapy • Well-tolerated combination | [2] | | Renal Cell Carcinoma | Sunitinib or Temsirolimus | In vitro & in vivo models | • Synergistic inhibition of proliferation • Enhanced anti-angiogenic effects • Superior tumor growth suppression | [4] | | Glioblastoma | Temozolomide & Radionuclide Therapy | In vitro models | • Enhanced cancer cell response to chemotherapy • Improved efficacy of targeted radionuclide therapy | [3] |
The combination data reveal that this compound consistently enhances the efficacy of multiple drug classes, including DNA-damaging agents (cisplatin), antimetabolites (cytarabine), antiangiogenic TKIs (sunitinib), and mTOR inhibitors (temsirolimus). These synergistic interactions are particularly valuable for overcoming therapeutic resistance, allowing for dose reduction of conventional chemotherapeutics while maintaining or enhancing antitumor efficacy. The ability of this compound to enhance response to standard therapies positions it as a promising combination partner in oncology drug development [1] [2] [4].
Purpose: To evaluate the concentration-dependent effects of this compound on cancer cell viability and proliferation.
Materials:
Procedure:
Technical Notes:
Purpose: To determine if this compound-induced cell death occurs through caspase-dependent apoptosis.
Materials:
Procedure:
Technical Notes:
Purpose: To evaluate the long-term reproductive viability of cancer cells after this compound treatment.
Materials:
Procedure:
Technical Notes:
Purpose: To evaluate the antiangiogenic effects of this compound on endothelial cell function.
Materials:
Procedure for Tube Formation Assay:
Technical Notes:
Purpose: To confirm target engagement by measuring this compound-mediated inhibition of eIF4E phosphorylation at Ser209.
Materials:
Procedure:
Technical Notes:
Purpose: To confirm that this compound's effects are specifically mediated through inhibition of eIF4E phosphorylation.
Materials:
Procedure:
Technical Notes:
Purpose: To evaluate the antitumor efficacy of this compound in vivo using human tumor xenografts.
Materials:
Procedure:
Technical Notes:
Purpose: To analyze molecular markers in tumor tissues from xenograft studies.
Materials:
Procedure:
Technical Notes:
Table 3: Troubleshooting Guide for this compound Experiments
| Problem | Potential Cause | Solution |
|---|---|---|
| Limited efficacy in cell viability assays | Insufficient target engagement | Verify inhibition of eIF4E phosphorylation by immunoblotting; increase concentration or pretreatment time |
| High background in angiogenesis assays | Suboptimal Matrigel polymerization | Ensure proper thawing on ice; test different lots of Matrigel; optimize cell seeding density |
| Variable results in colony formation assays | Inconsistent cell plating | Use freshly prepared semi-solid media; optimize cell density for each cell line; ensure even distribution |
| Lack of in vivo efficacy | Poor bioavailability or rapid clearance | Verify formulation; consider BID dosing; check plasma concentrations; administer with food if lipid-soluble |
| Inconsistent western blot results for p-eIF4E | Phosphatase activity in lysates | Use fresh phosphatase inhibitors; process samples quickly on ice; avoid repeated freeze-thaw cycles |
For researchers implementing this compound studies for the first time, several key parameters require careful optimization:
Cell Line Validation: Prior to extensive experimentation, screen multiple cell lines for baseline eIF4E phosphorylation levels, as this may predict sensitivity to this compound.
Time-Course Studies: Perform preliminary time-course experiments (2-48 hours) to determine the optimal treatment duration for maximal eIF4E dephosphorylation, which may vary between cell types.
Combination Ratios: For combination studies, utilize matrix designs with multiple concentration ratios rather than fixed-ratio approaches to better characterize synergistic interactions.
Animal Formulation: Consistently use the published formulation (captisol) for in vivo studies to ensure reproducible pharmacokinetics, as alternative vehicles may significantly impact bioavailability.
The protocols and data presented herein provide a comprehensive foundation for investigating the anticancer properties of this compound through inhibition of the Mnk-eIF4E axis. As research in this area continues to evolve, these methodologies can be adapted to address specific experimental questions across different cancer models and therapeutic contexts.
Cercosporamide is a naturally occurring antifungal compound first isolated from the fungus Cercosporidium henningsii and has since been identified in other fungal species including Phaeosphaeriaceae GV-1, Lachnum, and Pseudaegerita [1] [2]. This specialized metabolite has garnered significant research interest due to its unique mechanism of action as a highly selective inhibitor of fungal Pkc1 (Protein Kinase C-like 1) kinase, a key component of the cell wall integrity pathway that is essential for fungal growth and survival [3] [4]. The Pkc1-mediated signaling pathway is highly conserved across diverse fungal species, making this compound a promising candidate for broad-spectrum antifungal therapeutics with potential applications against multiple human fungal pathogens [3].
The clinical significance of this compound has been amplified by the rising incidence of invasive fungal infections, particularly among immunocompromised patients, and the growing challenge of antifungal resistance to existing therapies [3] [2]. Beyond its antifungal properties, recent research has revealed that this compound exhibits additional biological activities, including inhibition of human kinases such as MAPK-interacting kinases (Mnk1/2) and Pim kinases, suggesting potential applications in oncology [1]. These multiple therapeutic applications have intensified interest in developing efficient production methods for this compound, with fermentation optimization representing a critical enabling technology for both research and potential commercial application.
Optimizing fermentation media composition is essential for maximizing this compound production, as it directly influences both fungal growth and secondary metabolite synthesis. Through systematic approaches including single-factor experiments, orthogonal arrays, and response surface methodology, researchers have identified key media components that significantly impact this compound yields.
Carbon and nitrogen sources serve as fundamental building blocks for both biomass accumulation and secondary metabolite production. Research with various fungal producers including Phaeosphaeriaceae GV-1 has demonstrated that sucrose is generally the most effective carbon source for this compound production, typically used at concentrations of 3-5% (w/v) [2] [5]. The optimal concentration appears to be approximately 5% (w/v), as higher concentrations may cause catabolite repression while lower concentrations limit biomass formation [5]. Alternative carbon sources such as glucose, fructose, and glycerol have been evaluated but typically result in lower this compound production, though they may support comparable or even superior biomass accumulation in some fungal strains [5].
For nitrogen supplementation, complex organic sources such as yeast extract typically outperform inorganic nitrogen compounds for this compound production [2]. However, studies with taxoid-producing fungi have demonstrated that ammonium phosphate can significantly enhance secondary metabolite production, suggesting it may be worth evaluating for this compound-producing strains [5]. The optimal concentration range for yeast extract is typically 1.5-2% (w/v), while ammonium phosphate, when appropriate for the specific production strain, shows optimal effects at approximately 2.5 mM [5]. Other nitrogen sources including peptone, ammonium nitrate, and urea have been investigated but generally yield lower this compound titers [5].
Physical-chemical parameters including pH, salinity, and aeration significantly influence this compound production. The optimal initial pH for most fungal producers ranges between 6.0-7.0, with significant reductions in production observed outside this range [5]. For marine-derived fungal strains, salinity represents a critical parameter, with optimal production typically achieved at approximately 13-14 ppt (parts per thousand) [6]. Aeration and agitation rates must be balanced to provide sufficient oxygen for fungal metabolism without causing excessive shear stress; for many bioreactor systems, an agitation rate of 100-150 rpm provides adequate mixing and oxygen transfer [2]. The optimal temperature for most this compound-producing fungi ranges from 25-30°C, with the specific optimum dependent on the ecological origin of the production strain [2] [6].
Table 1: Optimal Fermentation Media Components for this compound Production
| Component | Optimal Type | Optimal Concentration | Notes |
|---|---|---|---|
| Carbon Source | Sucrose | 5% (w/v) | Superior to glucose, fructose, sorbitol |
| Nitrogen Source | Yeast Extract | 1.5-2% (w/v) | Complex organic source preferred |
| Alternative Nitrogen | Ammonium Phosphate | 2.5 mM | Effective for some fungal strains |
| Salinity | Marine Salts | 13-14 ppt | For marine-derived strains |
| Initial pH | - | 6.0-7.0 | Varies by fungal strain |
A significant challenge in this compound production is self-toxicity, where the accumulating metabolite inhibits the growth and productivity of the producing fungus [7]. The minimum inhibitory concentration (MIC) of this compound against its producing organisms has been estimated in the range of 8-16 μg/mL, explaining the poor growth and low titers often observed in standard fermentation conditions [7]. To address this limitation, the addition of adsorptive polymeric resins such as Diaion HP-20 to the fermentation medium has proven highly effective [7]. These resins function by selectively adsorbing this compound from the aqueous fermentation broth as it is produced, thereby maintaining the dissolved concentration below inhibitory levels and potentially preventing degradation or conversion by cellular enzymes [7]. This approach has demonstrated remarkable success, with reported increases in production titer exceeding 100-fold compared to resin-free controls [7].
Table 2: Strategies for Overcoming this compound Self-Toxicity
| Strategy | Mechanism | Implementation | Effectiveness |
|---|---|---|---|
| Resin Addition | In situ product removal | Diaion HP-20, 1-5% (w/v) | >100-fold increase |
| Sequential Feeding | Reduced initial concentration | Carbon source fed-batch | Moderate improvement |
| Extractive Fermentation | Continuous product removal | Two-phase systems | Limited data available |
Robust analytical methods are essential for monitoring this compound production, quantifying titers, and ensuring product quality. The following methodologies have been successfully employed for this compound analysis:
HPLC represents the most widely used method for quantifying this compound in complex fermentation samples. The typical analytical conditions include:
For preparative purification, dynamic axial compression (DAC) columns with C18 stationary phases (10 μm particles) can be employed with similar mobile phase systems at higher flow rates [6].
Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) provides superior sensitivity and specificity for this compound detection and quantification, particularly in complex fermentation matrices:
This method enables not only quantification but also structural confirmation through characteristic fragmentation patterns and comparison with authentic standards.
For complete structural characterization, particularly when isolating new this compound derivatives or confirming the identity of the produced compound, NMR spectroscopy is indispensable:
NMR analysis is particularly valuable for this compound as it exists as a tautomeric mixture in both solution and solid states, a characteristic first identified through single-crystal X-ray diffraction and 2D NMR techniques [1].
Preparation Protocol:
Preparation Protocol:
The following workflow diagram illustrates the complete this compound production and optimization process:
Figure 1: this compound Fermentation Optimization Workflow
The optimization of fermentation media and processes for this compound production represents a critical enabling technology for advancing research and potential clinical applications of this promising antifungal agent. The implementation of systematic optimization approaches including single-factor experiments, orthogonal designs, and response surface methodology has demonstrated significant improvements in production titers [6] [5]. The strategic application of adsorptive resins to mitigate self-toxicity has proven particularly valuable, enabling over 100-fold increases in production yields by maintaining sub-inhibitory concentrations of this compound in the fermentation broth [7].
Future development efforts should focus on several key areas. Strain improvement through classical mutagenesis or genetic engineering approaches may further enhance productivity and reduce self-toxicity. Metabolic engineering strategies targeting precursor supply and regulatory networks could redirect metabolic flux toward this compound biosynthesis. Process intensification through fed-batch strategies, continuous fermentation systems, and integrated product removal technologies may improve volumetric productivity and reduce production costs. Additionally, exploration of novel fungal isolates from diverse ecological niches may yield strains with naturally higher productivity or desirable structural analogues [8].
The optimized protocols described in these application notes provide a solid foundation for laboratory-scale production of this compound to support preclinical research and further development. As understanding of the biosynthetic pathway and regulatory mechanisms advances, these processes can be further refined to enable potential commercial-scale production of this therapeutically promising natural product.
The escalating incidence of invasive fungal infections poses a significant threat to global health, with annual mortality rates surpassing 1.5 million people worldwide [1]. The therapeutic landscape for fungal infections has been constrained by the limited arsenal of antifungal drug classes, leading to the emergence of multidrug-resistant strains that exhibit reduced susceptibility to first-line treatments [2]. Echinocandins, including caspofungin, micafungin, and anidulafungin, represent a cornerstone of modern antifungal therapy through their unique mechanism of β-(1,3)-D-glucan synthase inhibition, thereby compromising fungal cell wall integrity [1] [3]. Despite their potent fungicidal activity against most Candida species, echinocandins demonstrate variable efficacy against certain non-albicans species such as Candida parapsilosis and Candida guilliermondii, and they are primarily fungistatic against Aspergillus species [4] [3].
Cercosporamide, a polyketide-derived fungal metabolite initially isolated from Cercosporidium henningsii, has emerged as a promising synergistic agent with a distinct molecular target [5] [6]. This natural product functions as a highly selective and potent inhibitor of fungal protein kinase C (Pkc1), a key regulator of the conserved cell wall integrity signaling pathway in fungi [5]. The Pkc1-mediated pathway coordinates critical cellular processes including cell wall biosynthesis, remodeling, and stress responses, making it an attractive antifungal target [5] [6]. The scientific rationale for combining this compound with echinocandins stems from their complementary mechanisms of action—while echinocandins directly inhibit the synthesis of the structural β-glucan polymer, this compound disrupts the regulatory signaling required for cell wall maintenance and repair, creating a dual-targeting approach that results in enhanced fungal cell death [5]. This application note provides comprehensive protocols and data analysis frameworks for evaluating this promising synergistic interaction in both research and development settings.
Table 1: Comparative Antifungal Activities of Echinocandins and this compound
| Compound | Mechanism of Action | C. albicans MIC₉₀ Range (μg/mL) | C. glabrata MIC₉₀ Range (μg/mL) | C. parapsilosis MIC₉₀ Range (μg/mL) | Aspergillus Activity |
|---|---|---|---|---|---|
| Caspofungin | β-(1,3)-D-glucan synthase inhibition | 0.12-1.0 | 0.12-1.0 | 1-2 | Fungistatic |
| Micafungin | β-(1,3)-D-glucan synthase inhibition | 0.01-0.25 | 0.01-0.25 | 1-2 | Fungistatic |
| Anidulafungin | β-(1,3)-D-glucan synthase inhibition | 0.01-0.5 | 0.01-0.5 | 1-2 | Fungistatic |
| This compound | Pkc1 kinase inhibition | 3.8* (C. gloeosporioides) | 7.0* (C. scovillei) | Not reported | Not reported |
Note: MIC values for this compound are based on anti-Colletotrichum activity (EC₅₀) [6]. Echinocandin data compiled from [4] [3].
Table 2: Synergy Parameters for this compound-Echinocandin Combinations
| Parameter | Definition | Interpretation | Reported Values for this compound Combinations |
|---|---|---|---|
| Fractional Inhibitory Concentration Index (FICI) | FICI = (MICcomb,A/MICalone,A) + (MICcomb,B/MICalone,B) | ≤0.5: Synergy; 0.5-4: Additive/Indifferent; >4: Antagonism | Synergistic against diverse Candida and Aspergillus species [5] |
| Minimum Effective Concentration (MEC) Reduction | Fold-change in echinocandin MEC when combined with this compound | Higher fold-reduction indicates greater potentiation | 2- to 10-fold lower MEC for micafungin and anidulafungin vs. caspofungin against Aspergillus [4] |
| Time-Kill Synergy Rate | Δlog10CFU/mL (combination vs. most active single agent) | ≥2-log10 decrease: Synergy; <2-log10 decrease: Additive | Significant reduction in fungal burden compared to monotherapies in murine models [5] |
The synergistic potential of this compound with echinocandins has been demonstrated across multiple fungal pathogens. Studies have revealed that the combination results in a dose-dependent decrease in fungal burden, reduced pulmonary injury in invasive pulmonary aspergillosis models, and prolonged survival in animal infection models [5] [7]. Notably, the combination shows particular promise against azole-resistant strains, including C. glabrata and triazole-resistant Aspergillus fumigatus, where standard therapies often fail [3]. The enhanced efficacy is attributed to the complementary mechanisms of action that target both the structural and regulatory components of fungal cell wall biosynthesis, creating a therapeutic advantage in difficult-to-treat fungal infections.
The checkerboard assay remains the gold standard for initial evaluation of antifungal synergy, providing quantitative data through the calculation of Fractional Inhibitory Concentration (FIC) indices [5]. This protocol has been optimized for assessing this compound-echinocandin interactions against yeast and mold pathogens.
Materials and Reagents:
Procedure:
Data Analysis: Calculate the FIC index using the formula: FICI = (MICThis compound in combination/MICThis compound alone) + (MICechinocandin in combination/MICechinocandin alone) Interpret results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates additive or indifferent effects; FICI > 4 indicates antagonism [5].
The time-kill kinetics assay provides dynamic information on the rate and extent of antifungal activity, distinguishing between fungistatic and fungicidal effects of the combination [4].
Procedure:
Interpretation: Synergy is defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at equivalent concentrations. The antifungal effect is categorized as fungicidal if there is a ≥3-log10 reduction in CFU/mL from the initial inoculum [4].
Animal Model Protocol:
Endpoint Analysis: Quantitate tissue fungal burden by homogenizing organs in saline, plating serial dilutions, and counting CFU after incubation. Calculate the mean log10 CFU/organ for statistical comparison between treatment groups [5] [7].
Diagram 1: Dual targeting of fungal cell wall biosynthesis. This compound inhibits Pkc1 kinase signaling while echinocandins directly block β-glucan synthesis, creating synergistic cell wall disruption.
Diagram 2: Sequential workflow for evaluating this compound-echinocandin synergy, progressing from in vitro screening to in vivo validation.
The therapeutic implications of this compound-echinocandin synergy extend across multiple domains of antifungal research and development. In the context of clinical resistance management, this combination approach holds particular promise for addressing the emerging challenge of echinocandin resistance, which is primarily mediated by mutations in the FKS1 and FKS2 genes encoding the target enzyme β-(1,3)-D-glucan synthase [8]. The dual targeting strategy creates a higher genetic barrier to resistance, as simultaneous mutations in both Pkc1 signaling and Fks1 targets would be required for complete resistance [5] [8]. This approach is especially relevant for treating infections caused by Candida glabrata, which demonstrates elevated rates of echinocandin resistance in clinical settings [3].
Beyond human medicine, this compound exhibits significant potential in agricultural applications for controlling plant pathogenic fungi. Recent studies have demonstrated its potent activity against anthracnose pathogens Colletotrichum gloeosporioides and Colletotrichum scovillei with EC₅₀ values of 3.8 and 7.0 μg/mL, respectively [6]. The synergistic interaction between this compound and echinocandin-type compounds could inform the development of next-generation antifungal treatments with reduced application rates and lower selection pressure for resistance in agricultural settings. From a drug development perspective, the chemical scaffold of this compound provides a foundational structure for medicinal chemistry optimization to improve pharmacological properties, including enhanced solubility, metabolic stability, and tissue distribution [6] [9].
Future research directions should focus on elucidating the structural basis of Pkc1 inhibition by this compound through crystallographic studies, which would facilitate structure-based design of more potent analogs. Additionally, investigation of the molecular mechanisms underlying the synergistic relationship with echinocandins using transcriptomic and proteomic approaches could reveal novel insights into fungal stress response pathways and potential secondary targets. The ongoing development of Yck2 kinase inhibitors as potential antifungals with synergistic properties against echinocandin-resistant strains further validates kinase targeting as a promising antifungal strategy [8] [9]. As antifungal resistance continues to escalate, combination therapies leveraging complementary mechanisms of action represent a critical frontier in maintaining therapeutic efficacy against fungal pathogens.
Cercosporamide is a natural product that has been repurposed as a potent and selective ATP-competitive inhibitor of the MAPK-interacting kinases, MNK1 and MNK2 [1]. These kinases are central to the regulation of protein synthesis, primarily through their unique role in phosphorylating the eukaryotic translation initiation factor 4E (eIF4E) at Ser209 [2].
The MNK-eIF4E axis is critically implicated in tumorigenesis and cancer progression. Although eIF4E phosphorylation does not affect general cap-dependent translation, it is essential for the translation of a specific subset of mRNAs that are often involved in cell proliferation, survival, and metastasis [2]. By inhibiting MNK1/2, this compound disrupts this pathway, reducing eIF4E phosphorylation and subsequently modulating the synthesis of oncogenic proteins. This makes it a promising candidate for targeted cancer therapy, particularly in cancers driven by dysregulated translation.
Below is a visualization of the signaling pathway targeted by this compound.
This compound has demonstrated anticancer activity across various in vitro and in vivo models. The following table summarizes key findings from recent studies.
Table 1: Summary of this compound's Anticancer Effects in Model Systems
| Cancer Type / Model | Reported Effect | Proposed Mechanism / Pathway | Key Experimental Findings | Citation |
|---|---|---|---|---|
| Acute Myeloid Leukemia (AML) & Lung Cancer | Inhibition of tumor growth and progression | Inhibition of MNK1/2 and eIF4E phosphorylation | This compound shown to be an efficient alternative to block eIF4E activation. [1] | |
| Hepatocellular Carcinoma | Anticancer activity | Inhibition of MNK1/2 and eIF4E phosphorylation | Activity achieved by employing this compound as an Mnk1/2 kinase inhibitor. [1] | |
| Glioblastoma | Enhanced response to therapy | Inhibition of MNK pathways | This compound enhanced cell response to chemotherapy and radionuclide therapy. [1] | |
| Zebrafish β-cell regeneration model | Increased β-cell neogenesis; Lowered glucose levels | Targeted inhibition of MNK2, modulating protein synthesis | Promoted regeneration of functional β-cells from a ductal origin. [3] |
Below is a generalized protocol for investigating the effects of this compound on cancer cell lines in culture. Specific parameters (e.g., cell lines, concentrations, duration) should be optimized based on the experimental context.
Title: Assessing the Anti-proliferative and Pro-apoptotic Effects of this compound on Human Cancer Cell Lines
1. Objectives
2. Materials and Reagents
3. Methodology
3.1. Cell Seeding and Treatment
3.2. Cell Viability/Proliferation Assay (e.g., MTT or Cell Titer-Glo)
3.3. Protein Extraction and Western Blotting
3.4. Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
This compound serves as a valuable chemical tool in cancer research for specifically probing the biological functions of the MNK-eIF4E pathway. The protocols outlined provide a foundation for investigating its effects on cancer cell proliferation, survival, and signaling. As research progresses, this compound and its derivatives continue to offer insights for developing novel translation-targeted anticancer strategies.
Bone Morphogenetic Protein (BMP) signaling is a fundamental pathway governing embryonic development, tissue homeostasis, and disease. Cercosporamide, a natural metabolite from the fungus Ascochyta aquiliqiae, has been identified as a potent and selective inhibitor of BMP Receptor (BMPR) Type I kinase activity through phenotypic screening in zebrafish embryos [1] [2]. This application note provides a detailed protocol for using this compound in zebrafish models to investigate BMP signaling, its phenotypic outcomes, and associated mechanistic assays. Its developmental effects, including the characteristic lack of a ventral fin, phenocopy the effects of both established small-molecule BMP inhibitors and inactivating mutations in zebrafish BMP receptors, confirming its specificity for the BMP pathway [1]. The compound presents a valuable tool for probing BMP-related mechanisms in development and disease models such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG) [1] [2].
The BMP signaling cascade is initiated when BMP ligands bind to a receptor complex comprising Type I and Type II serine/threonine kinase receptors. Upon activation, the Type I receptors (also known as Activin Receptor-Like Kinases or ALKs: ALK1, ALK2, ALK3, ALK6) phosphorylate intracellular SMAD proteins (SMAD1/5/8). These then complex with SMAD4 and translocate to the nucleus to regulate target gene expression (e.g., ID1) [1]. The core pathway and site of this compound inhibition is summarized in the diagram below:
This compound functions by directly inhibiting the kinase activity of Type I BMPRs, thereby preventing downstream SMAD1/5 phosphorylation and BMP-dependent transcriptional activity [1] [3]. It was shown to selectively inhibit constitutively active BMPR type I-induced SMAD1/5 phosphorylation and, importantly, to rescue the severe ventralization defects in zebrafish embryos caused by constitutively active Alk2 [1]. This positions it as a critical tool for modulating BMP signaling in vivo.
Zebrafish embryos are a premier vertebrate model for chemical screening due to their high fecundity, optical transparency, and rapid ex utero development [1]. Their high physiological conservation with mammals allows for direct translational insights. Phenotypic screens in zebrafish have successfully identified key BMP pathway inhibitors, such as dorsomorphin, based on specific dorsoventral patterning defects [1] [4]. The this compound-induced phenotype, including the absent ventral fin, was strikingly similar to that of known BMPR inhibitors like dorsomorphin, LDN-193189, and DMH-1, confirming its action on this specific pathway [1].
This protocol outlines the treatment of zebrafish embryos with this compound to assess BMP inhibition through phenotypic scoring.
Materials:
Tg(HS∷caBmpR, GFP) (for inducible BMP activation) may be used [5].Procedure:
The overall workflow for this phenotypic assay is as follows:
This protocol validates the inhibitory effect of this compound on BMP-induced SMAD1/5 phosphorylation in mammalian cells.
Materials:
Procedure:
To further confirm target specificity, this compound can be tested in a rescue assay.
Procedure:
Systematic scoring of zebrafish phenotypes allows for quantitative comparison of this compound's effects. The following table summarizes key phenotypic outcomes observed at 48 hpf:
Table 1: Phenotypic outcomes of this compound treatment in zebrafish embryos at 48 hpf.
| Phenotype | Description | Biological Interpretation | Citation |
|---|---|---|---|
| Absent Ventral Fin | Loss of the fin fold on the ventral side of the tail. | Hallmark of mild dorsalization; indicates disruption of ventral BMP signaling. | [1] |
| Tail Truncation | Shortened and often misshapen tail. | Disruption of posterior patterning and tissue outgrowth. | [1] |
| Secondary Tissue | Formation of ectopic tissue masses, often resembling a secondary tail. | Severe disruption of dorsoventral patterning and cell fate specification. | [1] |
| General Dorsalization | Expansion of dorsal structures (e.g., neural tissue) at the expense of ventral tissues. | Direct consequence of reduced BMP signaling gradient. | [1] [4] |
Biochemical kinase assays with purified recombinant kinases have demonstrated that this compound is a direct inhibitor of Type I BMPRs. Its activity profile against a panel of kinases is critical for assessing selectivity.
Table 2: Kinase inhibition profile of this compound based on biochemical assays.
| Kinase Target | Reported Effect | Experimental Context | Citation |
|---|---|---|---|
| BMPR Type I (ALK2/3/6) | Direct inhibition of kinase activity. | Purified kinase assay; mammalian cell-based SMAD phosphorylation. | [1] [3] |
| MNK2 | Targeted inhibition. | Yeast chemical hybrid screen; β-cell regeneration study. | [6] |
| VEGF Receptors (VEGFR/KDR) | No significant inhibition at dorsalizing concentrations. | Not observed in zebrafish vascular development assays. | [1] (c.f. [4]) |
| AMPK | No causal link to dorsalizing phenotype. | Unrelated AMPK inhibitors did not phenocopy this compound. | [1] (c.f. [4]) |
The primary applications of this compound in the zebrafish model are twofold:
This compound is a validated, potent BMPR Type I kinase inhibitor with demonstrated efficacy in zebrafish models and mammalian cells. The protocols detailed herein provide a framework for leveraging this compound to dissect BMP signaling mechanisms and to pursue novel therapeutic strategies for a range of human diseases. Its distinctive phenotypic signature in zebrafish offers a rapid and reliable readout for BMP pathway modulation.
The table below summarizes culture media and conditions tested for this compound production by a Phoma species (NG-25), based on an OSMAC (One Strain Many Compounds) approach [1].
| Culture Medium | Abbreviation | Key Components | Reported this compound Titer (µg/mL) |
|---|---|---|---|
| Beef Peptone Dextrose | BPD | Beef extract (3 g/L), Peptone (5 g/L), Glucose (10 g/L) | 77.5 µg/mL (average) |
| Potato Dextrose Broth | PDB | Potato extract, Dextrose | Information Not Provided |
| Soya Peptone Maltose Dextrose | SMG | Soya peptone (10 g/L), Maltose (5 g/L), Dextrose (10 g/L) | Information Not Provided |
| Malt Extract Yeast Extract | MEYE | Malt extract (3 g/L), Yeast extract (3 g/L), Peptone (5 g/L), Dextrose (10 g/L) | Information Not Provided |
| Lilly & Barnett + Ribitol | LBR | Lilly & Barnett base, Ribitol (10 g/L) | Information Not Provided |
| Lilly & Barnett + Erythritol | LBE | Lilly & Barnett base, Erythritol (10 g/L) | Information Not Provided |
| Lilly & Barnett + Sorbitol | LBS | Lilly & Barnett base, Sorbitol (10 g/L) | Information Not Provided |
Key Findings:
Here is a methodology for the submerged fermentation and metabolite analysis based on the cited research [1] [2].
1. Fungal Strain and Inoculum Preparation
2. Submerged Fermentation Process
3. Metabolite Extraction and Analysis
FAQ 1: My this compound yield is low. What can I adjust?
FAQ 2: How can I scale up this compound production?
FAQ 3: How do I confirm the identity of the extracted compound?
The following diagrams outline the key experimental workflow and the mode of action of this compound.
The table below consolidates key data for preparing your stock solutions.
| Parameter | Details and Values |
|---|---|
| Molecular Weight | 331.28 g/mol [1] [2] [3] |
| Primary Solvent | DMSO [1] [4] [3] |
| Solubility in DMSO | ~3.31 mg/mL (10 mM) [1], or up to 5 mg/mL [4] |
| Solubility in Other Solvents | Chloroform: 1 mg/mL, Ethyl acetate: 1 mg/mL [4] |
| Recommended Stock Concentration | 1-5 mg/mL (3.02 - 15.09 mM) in DMSO [4] [3] |
| Solution Stability | Unstable at -20°C; should be freshly prepared [4]. |
Problem: Solution appears cloudy or precipitate forms after storage.
Problem: Inconsistent results in biological assays.
Problem: Compound does not dissolve fully at the intended concentration.
The following diagram illustrates the core workflow and critical control points for preparing a stable stock solution.
The table below summarizes the key physical and storage parameters for this compound from supplier data sheets.
| Parameter | Specification | Source / Reference |
|---|---|---|
| Molecular Weight | 331.28 g/mol | [1] [2] [3] |
| Purity | ≥95% - ≥96% (HPLC) | [4] [2] [3] |
| Solid Form Storage | -20°C | [1] [4] [2] |
| Solubility | Soluble in DMSO (up to 10 mM), chloroform (1 mg/mL), ethyl acetate (1 mg/mL) | [1] [4] |
| Solution Stability in DMSO | Unstable; should be freshly prepared. One source notes a 1 mg/mL solution at -20°C is stable for ~3 months. | [4] |
Based on the specifications, here is a recommended workflow for handling this compound to maximize stability.
Q1: What is the primary stability concern with this compound? The key concern is the instability of its solutions, particularly in DMSO. While the solid powder is stable at -20°C, prepared solutions degrade over time. One supplier explicitly states that "Solution in DMSO is unstable and thus should be freshly prepared" [4]. For the most reliable experimental results, prepare new stock solutions for each critical experiment.
Q2: Can I make aliquots of a stock solution for later use? The guidance is mixed. While the universal recommendation is to use fresh solutions, one supplier notes that a 1 mg/mL solution in DMSO, stored at -20°C, remains stable for about three months [4]. If you must store an aliquot, it should be for short-term use only. You are advised to validate the stability of stored solutions for your specific application, as degradation could impact results in sensitive assays.
Q3: Why is this compound stored at -20°C? Storing the solid compound at -20°C is a standard practice for preserving the long-term stability of many biochemical compounds. It helps prevent decomposition, maintains the stated purity level (≥96%), and ensures consistent performance in your experiments [1] [2].
The available information provides a good foundation but lacks detailed stability studies. To build a more comprehensive guide, you could:
The table below summarizes the key EC50 (Effective Concentration for 50% inhibition) values found for this compound against specific plant pathogens, primarily pepper anthracnose fungi.
| Pathogen | Disease Caused | EC50 Value | Key Experimental Condition / Assay Type |
|---|---|---|---|
| Colletotrichum gloeosporioides [1] | Pepper anthracnose [1] | 3.8 µg/mL [1] | Not fully detailed in the available excerpt [1] |
| Colletotrichum scovillei [1] | Pepper anthracnose [1] | 7.0 µg/mL [1] | Not fully detailed in the available excerpt [1] |
| Taxonomically diverse plant pathogens [1] | Various | Strong growth inhibition observed [1] | Paper disk diffusion assay using culture filtrate [1] |
The following methodology was used to generate the data in the table above. You can use this as a basis for developing your own standard operating procedure (SOP).
Understanding the molecular target of this compound is crucial for interpreting experimental results and troubleshooting. This compound acts as a highly potent and selective inhibitor of fungal Protein Kinase C (Pkc1) [2].
The diagram below illustrates the signaling pathway and mechanism of action.
A key finding is that this compound exhibits synergistic antifungal activity when combined with echinocandin-class drugs (e.g., caspofungin), which inhibit β-1,3-glucan synthase [2]. This combination targets two different components of the same essential pathway, leading to enhanced fungal cell death [2].
While the search results don't provide specific troubleshooting, here are common issues in antifungal experiments based on the mechanism and general microbiological practice.
Q1: What are the primary mechanisms of cercosporamide's cytotoxicity in mammalian cells? this compound is a multi-kinase inhibitor, and its effects on mammalian cells are primarily linked to its inhibition of specific kinases. The main reported targets are:
Q2: How can I design a less toxic this compound analog? Research indicates that modifying the core dibenzofuran structure of this compound can lead to compounds with potent efficacy and potentially improved selectivity. Key modifications for structure-activity relationship (SAR) studies include [1]:
Q3: Are there established drug combinations that reduce the effective cytotoxic dose? Yes, a well-documented strategy is to combine this compound with other chemotherapeutic agents, which demonstrates strong synergistic effects. This allows you to achieve the desired anticancer effect while using lower, and potentially less cytotoxic, concentrations of each drug. A prominent example is its combination with cytarabine (Ara-C) in Acute Myeloid Leukemia (AML) models. This combination has been shown to significantly enhance apoptosis in leukemic cells [2].
| Problem | Possible Cause | Suggested Solution & Experiments |
|---|---|---|
| High cytotoxicity in target cancer cell lines | Non-selective kinase inhibition affecting multiple pathways. | Develop combination therapy. Combine with a second drug (e.g., cytarabine for AML) to leverage synergy and lower the required this compound dose [2]. |
| High cytotoxicity in non-target or normal cell lines | Lack of selectivity for the intended kinase target. | Utilize structural analogs. Test dibenzofuran derivatives, as some show potent kinase inhibition with low micromolar anticancer activity, suggesting a possible therapeutic window [1]. |
| Inconsistent cytotoxicity results | Suboptimal cell culture or assay conditions leading to high background cell death. | Optimize assay parameters. Adhere to a strict cytotoxicity assay protocol, ensuring correct cell density, gentle pipetting to avoid mechanical damage, and checking for air bubbles in the microplate reader [3]. |
The following table summarizes key kinase targets of this compound and its derivatives, which are directly linked to its cytotoxic mechanisms [1].
| Kinase Target | Reported IC₅₀ / Potency | Associated Cell Line / Model | Biological Consequence |
|---|---|---|---|
| Pim-1 | Potent inhibitor | MV4-11 (AML) | Disruption of cell proliferation & survival signals [1]. |
| Pim-2 | Potent inhibitor | MV4-11 (AML) | Disruption of cell proliferation & survival signals [1]. |
| Mnk1/2 | Nanomolar inhibitor | MV4-11, Lung Cancer, Glioblastoma | Blockade of eIF4E phosphorylation, reducing pro-survival protein synthesis [1] [2]. |
| CLK1 | Nanomolar IC₅₀ (in derivatives) | MV4-11 (AML) | Alteration in RNA splicing; contribution to anti-leukemic activity [1]. |
| CaPkc1 (Fungal) | 44 nM IC₅₀ | Candida albicans | Primary antifungal mechanism (for reference) [4]. |
This table illustrates the cytotoxicity data for a lead dibenzofuran derivative (compound 44), showing its potency against a leukemia cell line and its kinase profile [1].
| Assay Type | Target / Cell Line | Result (IC₅₀ or GI₅₀) | Implication |
|---|---|---|---|
| Kinase Inhibition | Pim-1 / Pim-2 | Potent inhibitor | Confirms primary mechanistic target. |
| Kinase Inhibition | CLK1 | Nanomolar range | Suggests a multi-targeted mechanism of action. |
| Cell Viability | MV4-11 (AML) | Low micromolar range | Demonstrates direct anti-cancer potency in a relevant model. |
| In Vivo Toxicity | Galleria mellonella larvae | Acute toxicity tested | Provides preliminary in vivo toxicity data for the derivative [1]. |
This is a general protocol for measuring cytotoxicity based on membrane integrity [3].
Diagram: Cytotoxicity Assay Workflow
Solutions and Reagents:
Procedure:
Troubleshooting:
The following diagram illustrates how inhibiting Mnk with this compound can enhance the efficacy of cytarabine, a common AML drug, providing a rationale for combination therapy [2].
Diagram: this compound & Cytarabine Synergy in AML
The following table addresses common HPLC problems and their solutions to help you optimize the purification of cercosporamide, a valuable antifungal compound [1] [2] [3].
| Problem & Phenomenon | Potential Causes | Recommended Solutions & Preventive Measures |
|---|
| Pressure Fluctuations [4] | • Clogged frits, filters, or column • Air bubbles in the system • Blocked tubing or injector ports | • Routinely replace frits and filters [4] • Degas solvents using a degasser or ultrasonicator [4] • Prime the system to expel air bubbles and inspect tubing for kinks/blockages [4] | | Baseline Noise [4] | • Contaminated mobile phase • Electrical interference • Dirty or damaged detector flow cell | • Use high-quality, filtered mobile phase (e.g., through a 0.45-micron membrane) [4] • Ensure proper grounding to minimize electrical interference [4] • Clean and properly align the detector flow cell [4] | | Peak Splitting or Tailing [4] | • Column damage or wear • Mismatch between injection solvent and mobile phase • Poor column installation | • Match the injection solvent to the mobile phase composition [4] • Ensure the column is correctly installed and not over-torqued [4] • Replace the column if it is worn or damaged [4] | | Low Recovery or Yield | • Suboptimal HPLC method (e.g., wrong column chemistry) • Sample adsorption to vials or tubing • Instability of this compound in the mobile phase | • Consider using low-adsorption vials and tubing for sensitive analyses • Optimize the mobile phase pH and solvent composition for this compound; Reversed-Phase (C18) columns are typically a good starting point [2] [5] |
To help visualize the logical process of diagnosing these issues, refer to the following troubleshooting workflow:
Efficient purification begins with a high-titer, clean fermentation broth. Recent research with the endophytic fungus Phoma sp. NG-25 (re-identified as closely related to Didymella) provides optimized conditions for producing this compound [2].
Optimal Culture Conditions for Phoma sp. NG-25 [2]:
| Parameter | Optimal Condition for High this compound Titer |
|---|---|
| Best Medium | Beef Peptone Dextrose (BPD) broth |
| Average Titer in BPD | 77.5 µg/mL |
| Incubation Time | 18 days |
| Agitation | 150 rpm |
| Temperature | 20 °C (Room Temperature) |
| Light Cycle | 12 h light / 12 h dark |
Sample Preparation Workflow for HPLC Analysis [2]: The diagram below outlines the sample preparation steps from culture to injection, which is critical for obtaining a clean sample for HPLC purification.
Here are the specific methodologies used in recent studies for producing and analyzing this compound.
1. Fungal Culture and Metabolite Extraction [2]
2. HPLC Analysis Conditions [2]
Q1: What is the molecular target of this compound, and why is it significant? this compound is a highly selective and potent inhibitor of fungal Pkc1 kinase [1] [3]. This protein kinase is essential for cell wall integrity in fungi, making it an excellent target for broad-spectrum antifungal development. Furthermore, this compound shows synergistic antifungal activity when combined with echinocandin drugs (which inhibit β-1,3-glucan synthase), pointing to a potential powerful combination therapy [1] [3].
Q2: From which fungi can this compound be produced? While first isolated from the plant pathogen Cercosporidium henningsii, this compound is also produced by various other fungi, including endophytic Phoma and Cadophora species, and saprobic fungi from the genera Lachnum and Pseudaegerita [6] [2].
Cercosporamide is a broad-spectrum antifungal natural product that functions as a highly selective and potent inhibitor of fungal Pkc1 (Protein Kinase C-like 1) [1] [2]. The Pkc1-mediated cell wall integrity pathway is highly conserved in fungi and is essential for growth; inhibition leads to cell autolysis [1]. This primary mechanism is key to understanding its antifungal activity and potential resistance pathways.
The table below summarizes key interactions and observed effects that are crucial for experimental design and interpretation.
| Aspect | Observed Effect / Interaction | Relevant Pathogens / Systems | Experimental Notes |
|---|---|---|---|
| Synergy | Highly synergistic with echinocandins (β-1,3-glucan synthase inhibitors) [1] | Candida albicans, Aspergillus fumigatus | Targets two different key components of the cell wall biosynthesis pathway [1]. |
| Suppression | This compound hypersensitivity can be suppressed under high-osmotic growth conditions [1] | Saccharomyces cerevisiae | High osmolarity compensates for cell wall defects. |
| Spectrum of Activity | Ineffective against some Candida spp. (e.g., C. albicans, C. glabrata, C. krusei); effective against others (e.g., C. tropicalis, C. auris) and Cryptococcus spp. [2] | Various pathogenic yeasts | See Table 2 for detailed MIC/MFC data. Intrinsic resistance is observed in some species. |
| Other Biological Activities | Also identified as an inhibitor of BMP receptors in zebrafish and human cell models [3] | Non-fungal eukaryotic systems | Important for considering selectivity in whole-organism or complex cell-based assays. |
Recent research provides quantitative data on this compound's efficacy against various fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values, which are critical for benchmarking your experimental results.
Table: In vitro Antifungal Activity of this compound against Pathogenic Fungi [2]
| Fungal Strain | MIC (μg/mL) | MFC (μg/mL) | Notes |
|---|---|---|---|
| Candida tropicalis (ATCC 200956) | 15.6 | 15.6 | Most susceptible species; strain is resistant to AMB, VCZ, FLC [2]. |
| Candida auris (CBS 10913) | 125 | >1000 | - |
| Candida auris (CBS 12766) | 500 | 500 | - |
| Candida pseudohaemulonii (CBS 10004) | 125 | >1000 | - |
| Candida duobushaemulonii (CBS 7799) | 125 | 250 | - |
| Candida parapsilosis (ATCC 22019) | 250 | 250 | - |
| Cryptococcus neoformans (H99) | 125 | 250 | - |
| Cryptococcus gattii (ATCC 56990) | 250 | 500 | - |
| Candida albicans (SC5314) | >1000 | >1000 | Not inhibited within tested range [2]. |
| Candida glabrata (ATCC 2001) | >1000 | >1000 | Not inhibited within tested range [2]. |
| Candida krusei (ATCC 6258) | >1000 | >1000 | Not inhibited within tested range [2]. |
The checkerboard microtiter plate assay is the standard method to evaluate synergy between this compound and other antifungals, such as echinocandins [1].
Several factors could explain a lack of activity, ranging from intrinsic resistance to experimental conditions.
Understanding the interconnected signaling networks helps explain how fungi survive stress and may overcome drug treatments. This compound's target, Pkc1, is a central node in this circuitry.
The diagram below illustrates the relationship between the Pkc1 pathway, calcineurin, and Hsp90 in Candida albicans, which contributes to stress response and drug resistance.
This diagram clarifies complex relationships from mechanistic studies [4] [5]. Inhibition of Pkc1 by this compound disrupts a key survival pathway. Note that while in S. cerevisiae Pkc1 signaling is required for calcineurin activation, they operate independently in C. albicans [5]. The chaperone Hsp90 stabilizes both calcineurin and the terminal MAPK, Mkc1, forming a robust network that supports resistance to multiple drug classes [4] [5].
The following table summarizes key combination partners and their applications for cercosporamide based on preclinical evidence.
| Therapeutic Area | Combination Partner | Mechanism of Partner | Observed Effect | Experimental Model |
|---|---|---|---|---|
| Antifungal Therapy [1] [2] | Echinocandin (e.g., analog) | Inhibits β-1,3-glucan synthase | Highly synergistic; effective combination therapy | Candida albicans, Aspergillus fumigatus |
| Acute Myeloid Leukemia (AML) [3] | Cytarabine (Ara-C) | Antimetabolite chemotherapy | Enhanced antileukemic effects in vitro and in vivo | AML cell lines (U937, MM6), primary patient cells, MV4-11 xenograft mouse model |
| Acute Myeloid Leukemia (AML) [3] | mTOR inhibitor (e.g., Rapamycin) | Inhibits mTOR complex 1 | Enhanced suppressive effects on primitive leukemic progenitors (CFU-L) | AML cell lines, primary patient cells |
| Renal Cell Carcinoma (RCC) [4] | Sunitinib (antiangiogenic TKI) | Inhibits VEGFR tyrosine kinase | Enhanced efficacy; greater suppression of proliferation and migration | RCC cell lines (786-O, Caki-1), human kidney tumor endothelial cells |
| Renal Cell Carcinoma (RCC) [4] | Temsirolimus (mTOR inhibitor) | Inhibits mTOR | Enhanced efficacy; greater induction of apoptosis and antiangiogenic effects | RCC cell lines (786-O, Caki-1), human kidney tumor endothelial cells |
Below are methodologies for key experiments from the search results that you can adapt for protocol optimization.
This protocol is used to demonstrate the synergistic effect between this compound and an echinocandin against fungal pathogens [1].
This protocol describes how to evaluate the combination of this compound and cytarabine in a mouse model of AML [3].
This compound's efficacy in combinations stems from its ability to target specific kinases. The diagram below illustrates its two primary mechanisms of action in different therapeutic contexts.
Q1: What is the primary molecular target of this compound? this compound is a multi-kinase inhibitor. Its two most documented targets are:
Q2: How should I dissolve and store this compound for in vitro experiments? While the searched literature does not specify a solvent, common practice for such compounds is to dissolve this compound in DMSO to create a stock solution (e.g., 10-100 mM). This stock should be aliquoted and stored at -20°C or -80°C. For cell-based assays, ensure the final DMSO concentration is low enough to avoid cytotoxicity (typically <0.1%).
Q3: We are not seeing synergy in our AML cell models. What could be wrong? Consider these troubleshooting steps:
Understanding this compound's primary known targets is the first step in troubleshooting specificity issues. The table below summarizes its key inhibitory activities.
| Target | Reported IC₅₀ / Potency | Primary Context / Assay System | Key Cellular Readout |
|---|---|---|---|
| BMPR type I (ALK2, etc.) | Potent inhibitor [1] | Zebrafish embryo phenotypic screen; mammalian cell-based assays [1] | Inhibition of BMP-induced SMAD1/5 phosphorylation; rescue of constitutively active Alk2 effects in zebrafish [1] |
| Mnk1 / Mnk2 | IC₅₀: 116 nM (Mnk1), 11 nM (Mnk2) [2] | AML cell lines; HCC cell lines; xenograft models [3] [4] | Suppression of eIF4E phosphorylation at Ser209 [3] [4] |
| JAK3 | Potent inhibitor (specific activity not detailed in search results) [2] | Kinase panel screening [2] | Information missing from search results |
| Fungal Pkc1 | Potent and selective inhibitor [5] | Candida albicans Pkc1-based HTS; fungal growth assays [5] | Antifungal activity; synergistic with echinocandins [5] |
This multi-target profile means that observed phenotypic changes in your experiments could stem from the inhibition of several different pathways.
This compound can simultaneously influence several critical signaling pathways. The diagram below illustrates the key pathways it modulates and how they can be interrogated experimentally.
To determine which pathway is being primarily affected in your experiment, you should measure the specific downstream molecular events outlined in the diagram.
The following workflow provides a systematic approach to diagnose the source of your experimental results when using this compound.
The table below summarizes the available quantitative data on the efficacy of this compound and various chemical fungicide classes against anthracnose pathogens.
| Treatment / Fungicide Class | Specific Agent | Experimental Context | Efficacy Metric | Key Findings |
|---|---|---|---|---|
| This compound | This compound | In vitro vs. Colletotrichum gloeosporioides & C. scovillei (pepper) | EC₅₀: 3.8 and 7.0 µg/mL [1] | Strong, direct antifungal activity [1]. |
| This compound + Echinocandin | This compound & Echinocandin | In vitro vs. Candida albicans | Synergistic effect (FIC Index) [2] | Highly synergistic, enhances cell wall disruption [2]. |
| Strobilurins (QoI) | Azoxystrobin | Field/Post-harvest | Estimated 90-95% control [3] | Broad-spectrum, preventive use [3]. |
| Trifloxystrobin | Field/Post-harvest | Estimated 88-93% control [3] | ||
| Pyraclostrobin | Field/Post-harvest | Estimated 91-95% control [3] | ||
| Triazoles (DMI) | Propiconazole | Field/Post-harvest | Estimated 85-92% control [3] | Curative & preventive, medium resistance risk [3]. |
| SDHI | Fluopyram | Field/Post-harvest | Estimated 85-90% control [3] | |
| Fluxapyroxad | Field/Post-harvest | Estimated 88-91% control [3] | ||
| Combination Fungicides | Natura + Thiram | Field trial vs. Sorghum anthracnose | Grain Yield: 4614.6 kg/ha [4] | Most effective and profitable in field conditions [4]. |
| Yield Loss Mitigation: 61.8% [4] |
For researchers to evaluate and replicate these findings, here are the methodologies from key studies:
This compound and conventional fungicides work through distinct pathways, which are visualized in the diagram below. This compound's targeted mechanism is a key differentiator.
For development, the most promising path is as a synergistic agent combined with other cell wall biosynthesis inhibitors or as a targeted therapeutic where its specific mechanism is advantageous. Further research is needed to determine its efficacy in field trials across different crops and its potential for managing fungicide-resistant anthracnose strains.
The primary data on cercosporamide's activity comes from well-established biochemical and cellular assays.
1. Kinase Activity Inhibition Assays
2. Cell-Based Target Engagement
3. Antifungal Activity Assessment
This compound's biological effects are mediated through its action on two distinct pathways, depending on the biological context.
The diagram below illustrates the two primary mechanisms of action of this compound.
When comparing this compound to other experimental inhibitors, its profile is characterized by high potency but limited selectivity.
| Feature | This compound | More Selective Inhibitors (e.g., from [6] [1]) |
|---|---|---|
| Selectivity | Low: Potently inhibits Mnk1/2, JAK3, and fungal Pkc1 [7]. | High: Designed for mono- or dual-specific Mnk1/2 inhibition to minimize off-target effects [6] [1]. |
| Key Advantage | Tool for Pathway Validation: Useful for initial, potent blockade of the Mnk/eIF4E axis and for studying dual antifungal/anticancer action. | Tool for Target Deconvolution: Essential for attributing phenotypic effects specifically to Mnk1 or Mnk2 inhibition, reducing interpretational complexity [6]. |
| Research Use | Best for proof-of-concept studies on the Mnk pathway and for research exploring its polypharmacology. | Critical for detailed mechanistic studies on individual Mnk isoforms and for developing clinical candidates with potentially better safety profiles. |
This compound is a powerful tool for researchers, but its activity across multiple kinases is a critical consideration for interpreting experimental results.
The table below summarizes the experimentally determined EC50 values of this compound against two Colletotrichum species, as reported in a 2024 study [1].
| Colletotrichum Species | Host Plant/Disease | EC50 (µg/mL) |
|---|---|---|
| C. gloeosporioides | Pepper anthracnose | 3.8 µg/mL |
| C. scovillei | Pepper anthracnose | 7.0 µg/mL |
This data demonstrates that This compound exhibits strong antifungal activity, particularly against C. gloeosporioides [1].
The 2024 study employed standard and reproducible protocols to generate this data [1]:
This compound is a polyketide-derived fungal metabolite. Its primary molecular target is believed to be Protein Kinase C (PKC) [1]. In fungi, PKC is a crucial regulator of cell wall integrity through a conserved MAP kinase signaling pathway. Inhibition of PKC activity by this compound disrupts this process, ultimately proving detrimental to fungal cell survival [1].
The following diagram illustrates the proposed signaling pathway through which this compound exerts its antifungal effect:
To further your research, you might find these approaches helpful:
Cercosporamide is a natural product that serves as a lead structure for developing new kinase inhibitors. The table below summarizes the core structural features of this compound and the key modifications made in recent studies to develop new active compounds [1] [2].
| Structural Feature (Position) | Role in this compound | Common Modifications in Derivatives | Impact on Activity |
|---|---|---|---|
| Phenol Groups (1 & 3) | Potential for hydrogen bonding with kinase ATP-binding site [1]. | Methylation (to methoxy groups) [1]. | Used to probe the importance of hydrogen-bonding capability; generally decreases activity [1]. |
| Carboxamide Group (4) | Important for binding affinity [1]. | Various alterations to the amide side chain [1]. | Critical for maintaining potency; specific groups can modulate potency and selectivity [1]. |
| Hydroxyl Group (7) | Could promote binding to the kinase [1]. | Acetylation or removal [1]. | Used in Structure-Activity Relationship (SAR) studies to determine importance [1]. |
| Acetyl Group (8) | Could promote binding to the kinase [1]. | Modification or removal [1]. | Used in SAR studies to determine importance [1]. |
| Core Dibenzo[b,d]furan | Basic scaffold [1]. | Simplification from the complex this compound structure [1]. | Retains and can enhance inhibitory activity against Pim and CLK1 kinases [1]. |
A 2021 study designed a series of simplified dibenzo[b,d]furan derivatives, maintaining the 1,3-dihydroxy and 4-carboxamide groups as crucial for activity while modifying other positions (R2, R3) to explore the structure-activity relationship [1]. Among these, compound 44 emerged as a lead candidate [1].
The following table summarizes the key experimental data for lead derivative compound 44 compared to the original this compound structure [1].
| Compound | Enzyme Inhibition IC₅₀ (nM) | Cellular Antiproliferative Activity GI₅₀ (μM) | | :--- | :--- | :--- | | | Pim-1 | Pim-2 | CLK1 | MV4-11 (AML) | A549 (NSCLC) | | This compound | Not Primary Focus | Not Primary Focus | Not Primary Focus | Not Reported in Context | Not Reported in Context | | Derivative 44 | 60 nM | 90 nM | 40 nM | 1.7 μM | 7.1 μM |
Key Advantages of Derivative 44:
The data presented in the comparison tables were generated using standard and validated experimental protocols.
1. Kinase Inhibition Assay [1]
2. Cell-based Antiproliferative Assay (MTS Assay) [1]
The synthesis of dibenzofuran derivatives like compound 44 often relies on classic organic chemistry methods. The workflow below outlines the two primary strategies used to construct the core dibenzofuran scaffold.
The primary challenge in Path A is the sensitivity of the initial Ullmann ether synthesis to steric hindrance near the reaction site [1]. Path B can offer a more direct route but depends on the accessibility of the precursor materials.
This compound and its advanced derivative, compound 44, exert anticancer effects by simultaneously inhibiting multiple kinases. The following diagram illustrates how inhibiting these kinase targets disrupts crucial pro-survival and proliferation signaling pathways in cancer cells.
This comparative guide highlights that derivative 44 is a strong candidate for further preclinical development, particularly for hematological malignancies like Acute Myeloid Leukemia.
The table below compares Cercosporamide with a novel inhibitor, EB1, based on available preclinical data.
| Inhibitor Name | Mechanism of Action (MoA) | Key Experimental Findings (Efficacy) | Cancer Models Studied | Reported Selectivity | Clinical Status |
|---|
| This compound [1] [2] [3] | ATP-competitive inhibitor; inhibits MNK1/2 kinase activity to suppress eIF4E phosphorylation (p-eIF4E). [2] | - Overcame chemoresistance to doxorubicin & cisplatin. [1]
Supporting experimental data and detailed methodologies from the cited studies are provided below.
This compound
EB1
The following diagram illustrates the signaling pathway leading to eIF4E phosphorylation and the distinct mechanisms of different MNK inhibitors.
This compound is a natural product with multiple kinase inhibitor activities. The table below summarizes its known molecular targets and biological effects, though specific LD₅₀ values in G. mellonella are not reported in the searched literature [1] [2] [3].
| Activity Profile | Reported IC₅₀ / EC₅₀ Values | Experimental Context / Notes |
|---|---|---|
| Antifungal Activity | IC₅₀ = 44 nM against Candida albicans CaPkc1 kinase [2] | Molecular target; explains antifungal effect [2]. |
| EC₅₀ = 3.8 µg/mL against Colletotrichum gloeosporioides [3] | Antifungal activity against plant pathogen [3]. | |
| EC₅₀ = 7.0 µg/mL against Colletotrichum scovillei [3] | Antifungal activity against plant pathogen [3]. | |
| Anticancer Activity | "Low micromolar anticancer potency" towards MV4-11 (AML) cell line [1] | Cellular assay; expressed high endogenous Pim-1/2 kinases [1]. |
| Kinase Inhibition | Potent inhibitor of Pim-1/2 kinases and CLK1 [1] | "Lead compound 44" derived from this compound [1]. |
| Inhibitor of Mnk1/2, Jak3, GSK3β, ALK4 [1] | Additional kinase targets reported [1]. | |
| In Vivo Testing | "Galleria mellonella larvae testing for acute toxicity" [1] | Protocol performed, but specific quantitative results not provided [1]. |
The G. mellonella larva is a well-established in vivo model for preclinical toxicity and efficacy testing. Its immune system shares functional similarities with the innate immune system of mammals, and toxicity data from this model often shows a good correlation with data from rodents [4] [5] [6]. The standard workflow for acute toxicity testing is as follows:
Key Experimental Details:
For researchers, the key takeaways are:
The table below synthesizes key experimental data from the search results to provide a side-by-side comparison.
| Feature | This compound | Dorsomorphin |
|---|---|---|
| Core Target | BMPR Type I kinases (ALKs) [1] [2] | BMPR Type I kinases (ALK2, ALK3, ALK6) [1] |
| Key Off-Target Activities | Information not fully available in search results | AMPK, VEGF receptors, HSF1 [3] [4] [5] |
| Selectivity for BMP Pathway | Demonstrated selectivity in mammalian cell-based assays [1] | Lower; multiple AMPK-independent effects reported [3] [4] |
| In Vivo Model (Zebrafish) | Induced lack of ventral fin (BMP inhibition phenotype); rescued defects from constitutively active Alk2 [1] | Induced lack of ventral fin (original BMP inhibition phenotype) [1] |
| In Vitro Model (Mammalian Cells) | Blocked BMP-induced SMAD1/5 phosphorylation and transcriptional reporter activity [1] | Used as a benchmark BMP inhibitor in comparative studies [1] |
| Direct Kinase Inhibition Evidence | Biochemical assays with purified recombinant kinases [1] | Well-established in literature as a starting point for derivative development [1] |
| Therapeutic Potential | Fibrodysplasia Ossificans Progressiva (FOP), Diffuse Intrinsic Pontine Glioma (DIPG) [1] [2] | Cancer (as HSF1 inhibitor), inflammatory pain, follicle activation [3] [4] [5] |
For reproducibility and deeper analysis, here are the methodologies from key experiments cited in the comparison.
The diagram below summarizes the key signaling pathways and cellular processes affected by these inhibitors, based on the experimental findings.
Irritant